Cefamandole lithium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXYASGGIMGRO-CFOLLTDRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N=C(C(C4=CC=CC=C4)O)[O-])SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N=C([C@@H](C4=CC=CC=C4)O)[O-])SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17LiN6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cefamandole Lithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefamandole, a second-generation cephalosporin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying the action of cefamandole lithium, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the induction of cell lysis. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant biochemical pathways and experimental workflows to offer a comprehensive resource for researchers in antimicrobial drug development.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The fundamental mechanism of action of cefamandole, like all β-lactam antibiotics, is the disruption of the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is primarily achieved through the covalent acylation of specific penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1] PBPs are bacterial enzymes crucial for the assembly, maintenance, and regulation of the peptidoglycan layer.
By binding to these enzymes, cefamandole blocks their transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a weakened and defective cell wall that cannot withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death. It has also been suggested that cefamandole may interfere with an autolysin inhibitor, contributing to cell lysis mediated by bacterial cell wall autolytic enzymes.[1]
Interaction with Penicillin-Binding Proteins (PBPs)
The efficacy of cefamandole is directly related to its affinity for various PBPs in both Gram-positive and Gram-negative bacteria. While specific IC50 values for cefamandole against all PBPs in key pathogens are not extensively documented in publicly available literature, comparative studies provide insights into its binding profile.
In methicillin-resistant Staphylococcus aureus (MRSA), cefamandole has been shown to have a significantly greater affinity for PBP2a (also known as PBP2') than methicillin, a key factor in its activity against some MRSA strains.[2] PBP2a is the protein responsible for methicillin resistance and has a low affinity for many other β-lactam antibiotics.
The following table summarizes the known PBP binding affinities of various β-lactams, providing a comparative context for understanding cefamandole's potential targets.
| Antibiotic | Organism | PBP Target(s) | IC50 (µg/mL) | Reference |
| Ceftobiprole | S. aureus ATCC 29213 | PBP1 | ≤1 | [3] |
| PBP2 | ≤1 | [3] | ||
| PBP3 | ≤1 | [3] | ||
| PBP4 | ≤1 | [3] | ||
| Ceftriaxone | S. aureus ATCC 29213 | PBP1 | >50 | [3] |
| PBP2 | ≤1 | [3] | ||
| PBP3 | 20 | [3] | ||
| PBP4 | >50 | [3] | ||
| Doripenem | E. coli MC4100 | PBP1a | 0.06 | [4] |
| PBP1b | 0.06 | [4] | ||
| PBP2 | 0.008 | [4] | ||
| PBP3 | 0.07 | [4] | ||
| Imipenem | E. coli MC4100 | PBP1a | 0.03 | [4] |
| PBP1b | 0.02 | [4] | ||
| PBP2 | 0.008 | [4] | ||
| PBP3 | 0.2 | [4] | ||
| Ceftazidime | E. coli MC4100 | PBP1a | 0.2 | [4] |
| PBP1b | 0.2 | [4] | ||
| PBP2 | >32 | [4] | ||
| PBP3 | 0.07 | [4] | ||
| Aztreonam | E. coli MC4100 | PBP1a | >16 | [4] |
| PBP1b | >16 | [4] | ||
| PBP2 | >16 | [4] | ||
| PBP3 | ≤0.03 | [4] |
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of cefamandole against a range of clinically relevant bacteria is summarized in the tables below. MIC values are a critical measure of an antibiotic's potency.
Table 1: Cefamandole MIC Values for Gram-Positive Bacteria
| Organism | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Multiple clinical isolates | 0.1 - >128 | 0.4 | - | [5][6] |
| Methicillin-Resistant S. aureus (MRSA) | 2 isogenic pairs | 8 - 32 | - | - | [2] |
| Streptococci | Majority of isolates | - | 0.1 | - | [5] |
| Pneumococci | Majority of isolates | - | 0.1 | - | [5] |
Table 2: Cefamandole MIC Values for Gram-Negative Bacteria
| Organism | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 70% of isolates inhibited at 1.6 µg/mL | - | - | - | [5] |
| Klebsiella pneumoniae | 86% of isolates inhibited at 1.6 µg/mL | - | - | - | [5] |
| Proteus mirabilis | 88% of isolates inhibited at 1.6 µg/mL | - | - | - | [5] |
| Enterobacter aerogenes | Some strains inhibited at <25 µg/mL | - | - | - | [5] |
| Proteus vulgaris | Some strains inhibited at <25 µg/mL | - | - | - | [5] |
| Serratia marcescens | Some strains inhibited at <25 µg/mL | - | - | - | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of cefamandole.
Objective: To determine the lowest concentration of cefamandole that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of Cefamandole Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or buffer) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the cefamandole stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of cefamandole at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Competitive PBP Binding Assay with a Fluorescent Penicillin Derivative
This protocol describes a method to assess the binding affinity of cefamandole for bacterial PBPs by competing with a fluorescently labeled penicillin.
Objective: To determine the concentration of cefamandole required to inhibit 50% of the binding of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to bacterial PBPs (IC50).
Materials:
-
This compound
-
Bacterial membrane preparation containing PBPs
-
Bocillin™ FL (fluorescent penicillin derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE equipment (gels, running buffer, loading buffer)
-
Fluorescence gel scanner
-
Microcentrifuge tubes
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in PBS and determine the protein concentration.
-
-
Competition Assay:
-
In microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of cefamandole for 30 minutes at room temperature. Include a control sample with no cefamandole.
-
Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at room temperature to label the PBPs not bound by cefamandole.
-
-
SDS-PAGE and Visualization:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples at 90°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in the different cefamandole concentration lanes.
-
Plot the percentage of Bocillin™ FL binding (relative to the no-cefamandole control) against the logarithm of the cefamandole concentration.
-
Determine the IC50 value, which is the concentration of cefamandole that results in a 50% reduction in the fluorescence signal for a specific PBP.
-
Visualizations
Signaling Pathway: Peptidoglycan Synthesis and Inhibition by Cefamandole
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole Lithium: A Technical Guide on its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefamandole, a second-generation cephalosporin antibiotic, has been a subject of interest for its broad spectrum of activity against various bacterial pathogens. While the sodium salt and the nafate ester of cefamandole are more commonly known, the lithium salt of cefamandole presents unique characteristics, particularly concerning its stability. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical and biological properties of cefamandole lithium. The document consolidates available data, presents experimental protocols, and offers a comparative perspective on its properties relative to other salt forms.
Introduction
Cefamandole is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[3] While various forms of cefamandole have been developed for clinical use, including the prodrug cefamandole nafate, the lithium salt of cefamandole has been utilized in research settings, reportedly due to its enhanced stability.[4] This guide focuses specifically on the discovery, synthesis, and detailed properties of this compound, providing a valuable resource for researchers and drug development professionals.
Discovery and Rationale for Use
The development of various salt forms of active pharmaceutical ingredients (APIs) is a common strategy to optimize their physicochemical properties, such as solubility, stability, and bioavailability. While the exact timeline and initial discovery of this compound are not extensively documented in publicly available literature, its use in scientific research indicates a recognized need for a more stable form of cefamandole for experimental purposes. One key study highlights that the lithium salt of cefamandole was used in preference to the sodium salt because of its greater stability , with both salts reported to have equal antimicrobial activity .[4] This suggests that the primary driver for the use of this compound is to ensure the integrity and reliability of the compound in in-vitro assays and other experimental setups where chemical stability is paramount.
Synthesis of Cefamandole and its Lithium Salt
The synthesis of cefamandole generally originates from 7-aminocephalosporanic acid (7-ACA).[5] The process involves the acylation of the 7-amino group of the 7-ACA nucleus with a protected D-mandelic acid derivative.
General Synthesis of Cefamandole
A common route for cefamandole synthesis involves the following key steps:
-
Protection of D-mandelic acid: The hydroxyl group of D-mandelic acid is protected, for example, by forming an O-formyl or O-dichloroacetyl ester.
-
Activation of the protected mandelic acid: The protected mandelic acid is then activated to facilitate the acylation reaction.
-
Acylation of 7-amino-3-(1-methyltetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid: The activated mandelic acid derivative is reacted with the cephalosporin nucleus to form the corresponding N-acylated product.
-
Deprotection: The protecting group on the mandeloyl side chain is removed to yield cefamandole.
Postulated Synthesis of this compound
The formation of the lithium salt would likely be the final step in the synthesis. This can be achieved by reacting the cefamandole free acid with a lithium source, such as lithium hydroxide or lithium carbonate, in a suitable solvent. The resulting this compound can then be isolated, for instance, by precipitation or lyophilization. A patent for preparing lithium salts of the general formula LiX describes reacting a lithium salt like lithium chloride or lithium sulfate with a sodium or potassium salt of the desired anion (NaX or KX) in a suitable solvent, followed by removal of the precipitated sodium or potassium salts.[6] This principle could potentially be adapted for the preparation of this compound.
A logical workflow for the synthesis is depicted below:
Physicochemical Properties
Detailed physicochemical data for this compound is sparse in the literature. However, some properties can be inferred or are available from chemical suppliers.
Table 1: Physicochemical Properties of Cefamandole and its Lithium Salt
| Property | Cefamandole | This compound |
| Molecular Formula | C₁₈H₁₈N₆O₅S₂[7] | C₁₈H₁₇LiN₆O₅S₂ |
| Molecular Weight | 462.5 g/mol [7] | 468.44 g/mol |
| CAS Number | 34444-01-4 | 58648-57-0 |
| Appearance | Solid[7] | Crystalline solid (postulated) |
| Solubility | 0.581 g/L in water[7] | Higher aqueous solubility than the free acid is expected. |
| Melting Point | 182-184 °C[7] | Not available |
| pKa (acidic) | 3.4[7] | Not applicable |
Stability
The primary reported advantage of this compound is its enhanced stability compared to other forms, particularly the sodium salt.[4] Stability is a critical parameter for pharmaceutical compounds, affecting shelf-life, formulation, and reliability in experimental settings.
While direct comparative stability studies with quantitative data for this compound versus cefamandole sodium are not detailed in the available search results, studies on cefamandole and its nafate ester provide some context for its degradation pathways. Cefamandole solutions have been shown to be stable for approximately five days at 24°C and 44 days at 5°C.[8] Frozen solutions of cefamandole nafate are stable for at least 26 weeks at -20°C.[9]
A stability-indicating assay, such as high-performance liquid chromatography (HPLC), is crucial for accurately determining the stability of this compound.[10] Such a method would separate the intact drug from its degradation products, allowing for a quantitative assessment of its stability under various stress conditions (e.g., pH, temperature, light).
Biological Activity
Cefamandole exhibits a broad spectrum of antibacterial activity. It is particularly effective against many Gram-positive cocci and a variety of Gram-negative bacilli.[1][11]
Mechanism of Action
Like other β-lactam antibiotics, cefamandole disrupts the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakening of the cell wall and subsequent cell lysis.[3]
The signaling pathway can be visualized as follows:
Antibacterial Spectrum
Studies have demonstrated the in vitro efficacy of cefamandole against a range of clinical isolates. It is important to note that while one study specifically used this compound for its stability, it was stated that both the lithium and sodium salts have equal antimicrobial activity.[4] Therefore, the extensive data available for cefamandole's antibacterial spectrum can be considered representative of the lithium salt's activity.
Table 2: In Vitro Activity of Cefamandole Against Selected Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 300 | 0.78 | 1.56 |
| Escherichia coli | 300 | 3.12 | 6.25 |
| Klebsiella pneumoniae | 300 | 1.56 | 6.25 |
| Proteus mirabilis | 300 | 0.78 | 1.56 |
| Enterobacter spp. | 100 | 6.25 | >100 |
| Haemophilus influenzae | 50 | ≤0.05 | 0.1 |
Note: Data is compiled from studies on cefamandole and is expected to be representative of this compound's activity.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard methods.
Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.
Materials:
-
This compound standard powder
-
Mueller-Hinton broth or agar
-
Bacterial isolates for testing
-
Sterile microtiter plates or petri dishes
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound standard powder.
-
Dissolve it in a suitable sterile solvent (e.g., sterile distilled water or an appropriate buffer) to a known concentration (e.g., 1000 µg/mL).
-
Further dilutions are made to achieve the desired concentration range for testing.
-
-
Inoculum Preparation:
-
Select well-isolated colonies of the test bacteria from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells or on the agar plate.
-
-
MIC Determination (Broth Microdilution Method):
-
Dispense the appropriate dilutions of this compound into the wells of a microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (inoculum without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
An experimental workflow for determining the MIC is as follows:
High-Performance Liquid Chromatography (HPLC) for Quantification
The following is a representative HPLC method for the quantification of cefamandole, which can be adapted for this compound.[10]
Instrumentation:
-
High-performance liquid chromatograph with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of methanol and an aqueous solution (e.g., 31:69 by volume) containing a buffer (e.g., phosphoric acid), a salt (e.g., sodium sulfate), and a modifying agent (e.g., triethylamine), adjusted to a specific pH (e.g., 6.0).
Procedure:
-
Sample Preparation:
-
Serum: Deproteinize with acetonitrile, followed by extraction with a solvent like dichloromethane.
-
Urine: Dilute appropriately with the mobile phase.
-
Dialysis fluid: Direct injection may be possible.
-
-
Chromatographic Conditions:
-
Set the flow rate and column temperature.
-
Set the UV detector to the appropriate wavelength for cefamandole.
-
-
Quantification:
-
Inject the prepared samples and standards onto the HPLC system.
-
Quantify the cefamandole concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
-
Conclusion
This compound, while not as commonly cited as its sodium or nafate counterparts, holds significance in the research and development of this second-generation cephalosporin. Its primary advantage lies in its enhanced stability, making it a reliable standard for in vitro studies and analytical method development. Although a specific, detailed synthesis protocol is not widely published, it can be reasonably inferred from established cephalosporin chemistry. The biological activity of this compound is considered equivalent to that of other cefamandole salts, and thus the extensive body of research on the antimicrobial spectrum of cefamandole is applicable. This technical guide consolidates the available information on this compound, providing a foundation for further research and application in the field of antibiotic development. Further studies are warranted to fully characterize its physicochemical properties and to perform direct, quantitative comparisons of its stability against other salt forms.
References
- 1. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. toku-e.com [toku-e.com]
- 4. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefamandole---a review of chemistry and microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6555078B1 - Method of preparing lithium salts - Google Patents [patents.google.com]
- 7. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole lithium solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Cefamandole Lithium
Introduction
Cefamandole is a second-generation, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis.[1] Cefamandole is often administered parenterally as its prodrug, cefamandole nafate, which is rapidly hydrolyzed in vivo to the active cefamandole molecule.[2][3] This guide focuses on the core physicochemical properties of the active compound, specifically in its this compound salt form, addressing its solubility and stability characteristics, which are critical for its formulation, storage, and therapeutic efficacy.
It is important to note that the majority of published stability data has been generated from studies on cefamandole nafate. As this compound rapidly converts to cefamandole in solution, the stability data for the resulting cefamandole is presented herein as representative of the active molecule's behavior.
Solubility of this compound
Quantitative solubility data for this compound is limited in publicly available literature. However, information can be inferred from laboratory protocols and databases. The preparation of a 10 g/L aqueous standard of this compound for analytical purposes suggests that its solubility in water is at least 10 mg/mL.[4] Another database lists the aqueous solubility of cefamandole (form unspecified) as significantly lower.[1]
Table 1: Reported Aqueous Solubility of Cefamandole
| Compound Form | Solvent | Reported Solubility | Source(s) |
| This compound | Water | ≥ 10 mg/mL | [4] |
| Cefamandole (unspecified) | Water | 0.581 mg/mL | [1] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
A standard and widely accepted method for determining equilibrium solubility is the shake-flask method. The following protocol outlines the general procedure.
-
Preparation: An excess amount of this compound powder is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the solutions are allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove any suspended particles.
-
Quantification: The filtrate is then diluted appropriately with a suitable solvent. The concentration of cefamandole in the diluted sample is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL or mol/L.
Stability of Cefamandole
The primary degradation pathway for cefamandole, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring, which results in the loss of antibacterial activity.[5] The stability of cefamandole in aqueous solution is highly dependent on factors such as pH, temperature, and the composition of the solution.
Effect of Temperature and Solution Composition
Studies on reconstituted solutions of cefamandole nafate provide key insights into the stability of the active cefamandole molecule. In general, cefamandole solutions are significantly more stable at refrigerated temperatures compared to room temperature.
Table 2: Stability of Cefamandole in Various Intravenous Solutions
| Concentration & Solution | Storage Temperature | Stability Period (Time to retain >90% potency) | Source(s) |
| 2% Cefamandole in 0.9% NaCl or 5% Dextrose | 24°C | Approximately 5 days | [2] |
| 2% Cefamandole in 0.9% NaCl or 5% Dextrose | 5°C | Approximately 44 days | [2] |
| Not specified | -20°C | At least 26 weeks (in glass or PVC) | [4] |
Effect of pH
The pH of the aqueous environment is a critical determinant of cefamandole's stability. The degradation of the molecule is subject to specific acid-base catalysis.[5] Studies on cefamandole nafate have established that the molecule exhibits its greatest stability in the pH range of 3.5 to 5.[5] Outside of this range, degradation is catalyzed by both hydrogen (acidic conditions) and hydroxide ions (alkaline conditions).[5] The degradation process consistently follows first-order reaction kinetics.[5][6]
Experimental Protocol: HPLC Method for Stability Testing
The following protocol details a representative HPLC method for quantifying cefamandole concentration in stability studies. This method is synthesized from procedures described for the analysis of cefamandole in pharmaceutical and biological samples.[4][6][7]
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 or C8 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Guard Column: A compatible guard column is recommended to protect the analytical column.
-
-
Mobile Phase Preparation:
-
A common mobile phase consists of a mixture of an organic solvent and an aqueous buffer. An example is Methanol:Aqueous Buffer (e.g., 35:65 v/v).[6]
-
The aqueous buffer may contain agents to control pH and improve peak shape, such as phosphoric acid and triethylamine, adjusted to a final pH (e.g., pH 2.5 or 6.0).[4][6]
-
The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Sample Preparation:
-
Stability Samples: Samples from the stability study (stored under various conditions) are collected at specified time points.
-
Dilution: Samples are diluted with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.
-
-
Calibration and Quantification:
-
Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared.
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is generated by plotting the peak area against the concentration.
-
Quantification: The concentration of cefamandole in the stability samples is determined by interpolating their peak areas from the calibration curve. The percentage of the initial concentration remaining at each time point is then calculated.
-
Visualizations
Degradation Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary degradation pathway of cefamandole and a typical experimental workflow for its stability analysis.
Caption: Primary degradation pathway of cefamandole via hydrolysis of the β-lactam ring.
Caption: Experimental workflow for a typical HPLC-based stability study of cefamandole.
References
- 1. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of cefamandole nafate to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Kinetics of cefamandole nafate degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of cefamandole and cefamandole nafate in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole Lithium: A Comprehensive Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of cefamandole lithium. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key molecular interactions.
Introduction to Cefamandole
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] It is often used in its prodrug form, cefamandole nafate, which is rapidly hydrolyzed in the body to the active cefamandole molecule.[4] The antibacterial activity of this compound is considered equivalent to that of other forms of the active drug. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics.
Antibacterial Spectrum of this compound
The in vitro activity of cefamandole has been extensively studied against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for cefamandole against key Gram-positive and Gram-negative bacteria. MIC values, including MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), are crucial for understanding the potency and spectrum of an antimicrobial agent.
Data Presentation: Cefamandole MIC Values
Table 1: In Vitro Activity of Cefamandole against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 540 | 0.1 - 1.6 | 0.4 | 0.4 |
| Staphylococcus aureus (Penicillin-resistant) | - | - | - | - |
| Streptococcus pyogenes | - | ≤0.1 | - | - |
| Streptococcus pneumoniae | - | ≤0.1 | - | - |
| Enterococcus faecalis | - | 12.5 - 25 | - | - |
Table 2: In Vitro Activity of Cefamandole against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | 0.08 - 100 | 1.6 | 6.2 |
| Klebsiella pneumoniae | - | 0.8 - 12.5 | 1.6 | 1.6 |
| Proteus mirabilis | - | - | 1.6 | 1.6 |
| Enterobacter cloacae | 10 | 1 - 8 (agar dilution) | - | - |
| Haemophilus influenzae (non-β-lactamase producing) | 75 | ≤2 | - | 0.2 |
| Haemophilus influenzae (β-lactamase producing) | 25 | 2 - ≥128 | - | 5.0 |
Note: MIC values can be influenced by the testing methodology, inoculum size, and the specific strains tested.[1]
Mechanism of Action
Cefamandole, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.
The key steps in the mechanism of action are:
-
Binding to PBPs: Cefamandole binds to the active site of PBPs.
-
Acylation: The beta-lactam ring of cefamandole is opened, and a covalent acyl-enzyme intermediate is formed with a serine residue in the PBP active site.
-
Inhibition of Transpeptidation: This acylation inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan chains.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic pressure and ultimately causing cell lysis and death.
Caption: Cefamandole inhibits bacterial cell wall synthesis by binding to PBPs.
Mechanisms of Resistance
Bacterial resistance to cefamandole, as with other beta-lactam antibiotics, is a significant clinical concern. The primary mechanism of resistance is the production of beta-lactamase enzymes.
-
Beta-Lactamase Production: These enzymes hydrolyze the amide bond in the beta-lactam ring of cefamandole, rendering the antibiotic inactive. The hydrolyzed molecule can no longer bind effectively to PBPs.
Caption: Beta-lactamase enzymes inactivate cefamandole by hydrolyzing its beta-lactam ring.
Experimental Protocols
The determination of the antibacterial spectrum of cefamandole relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Detailed Methodology: Broth Microdilution for Cefamandole MIC Determination
This protocol is a generalized procedure and should be adapted based on specific laboratory and regulatory guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Cefamandole Stock Solution:
-
Aseptically prepare a stock solution of this compound of a known concentration in a suitable sterile solvent.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the cefamandole stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) of the microtiter plate with the prepared bacterial inoculum.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of cefamandole that completely inhibits visible growth of the organism.
-
Caption: Workflow for determining the MIC of cefamandole using broth microdilution.
Conclusion
This compound remains a significant second-generation cephalosporin with a well-defined antibacterial spectrum. This guide provides essential data and methodologies for researchers and drug development professionals. A thorough understanding of its in vitro activity, mechanism of action, and resistance pathways is critical for its appropriate use in research and for the development of new antimicrobial strategies. Continuous surveillance of susceptibility patterns is necessary to monitor for the emergence of resistance.
References
- 1. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefamandole: Antimicrobial Activity In Vitro of a New Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
In Vitro Activity of Cefamandole Lithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Cefamandole lithium, a second-generation cephalosporin antibiotic. Cefamandole is recognized for its broad spectrum of activity against a variety of bacterial pathogens. This document synthesizes key data on its antimicrobial potency, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and experimental workflows.
Core Mechanism of Action
Cefamandole exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, its primary target is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefamandole disrupts the cross-linking of peptidoglycan chains. This interference leads to a compromised and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2] Cefamandole has demonstrated stability against hydrolysis by some β-lactamases produced by certain bacteria, contributing to its effectiveness against resistant strains.[3][4]
Caption: Mechanism of action of this compound.
In Vitro Antimicrobial Activity
The in vitro potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for Cefamandole against a range of clinically relevant bacteria.
Gram-Positive Aerobes
Cefamandole demonstrates significant activity against many Gram-positive cocci, with the notable exception of Enterococcus faecalis.[5][6] It is also effective against penicillin G-resistant strains of Staphylococcus aureus.[5][6]
| Organism | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | - | - | - | 0.4 | [4] |
| Streptococcus pyogenes | - | - | - | - | [7] |
| Diplococcus pneumoniae | - | - | 0.1 | - | [4] |
Note: Specific quantitative ranges were not available in all cited sources, but susceptibility was noted.
Gram-Negative Aerobes
A key feature of Cefamandole is its enhanced activity against a variety of Gram-negative bacilli compared to first-generation cephalosporins.[7] It is particularly active against Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4] Notably, it also shows activity against indole-positive Proteus species and Enterobacter species, which are often resistant to other cephalosporins.[7][8][9]
| Organism | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | - | - | - | 1.6 | |
| Klebsiella pneumoniae | - | - | - | 1.6 | [4] |
| Proteus mirabilis | - | - | - | 1.6 | [4] |
| Indole-positive Proteus spp. | - | All strains inhibited by 6.3 µg/mL | - | - | |
| Enterobacter spp. | - | 88% inhibited by 25 µg/mL | - | - | [8] |
| Haemophilus influenzae (non-β-lactamase) | 75 | ≤2 | - | - | [10] |
| Haemophilus influenzae (β-lactamase) | 25 | 2 to ≥128 | - | 5.0 | [10][11] |
Anaerobic Bacteria
Cefamandole's activity against anaerobic bacteria is more variable. While many anaerobes are inhibited by relatively low concentrations, its activity against Bacteroides fragilis is notably less than that of cefoxitin, with a median MIC of approximately 32 µg/mL.[7][12]
| Organism | No. of Strains | MIC Range (µg/mL) | Median MIC (µg/mL) | Reference |
| Bacteroides fragilis | - | - | 32 | [7][12] |
Experimental Protocols
The determination of Cefamandole's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The most commonly cited protocols are the agar dilution and broth dilution methods.
Agar Dilution Method
The agar dilution method is a reference standard for determining MICs. The lithium salt of Cefamandole is often used in these assays due to its greater stability, with the acknowledgment that both lithium and sodium salts possess equal antimicrobial activity.[13]
-
Preparation of Antibiotic Plates : A series of agar plates (e.g., Heart Infusion Agar or Mueller-Hinton Agar) are prepared, each containing a specific, twofold serial dilution of this compound.[13]
-
Inoculum Preparation : Bacterial isolates are cultured overnight in a suitable broth medium (e.g., Heart Infusion Broth). The culture is then diluted to achieve a standardized concentration, typically around 10^5 colony-forming units (CFU) per spot.[13]
-
Inoculation : A small, standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate, often using a Steers replicator.[13]
-
Incubation : The plates are incubated under appropriate atmospheric conditions (e.g., aerobically at 37°C) for 18-24 hours.[13]
-
MIC Determination : The MIC is recorded as the lowest concentration of Cefamandole that completely inhibits the visible growth of the organism on the agar surface.[13]
Caption: Agar Dilution Method for MIC Determination.
Broth Dilution Method
The broth dilution method, performed in either macro-tubes or microtiter plates, is another standard procedure for MIC determination.
-
Preparation of Antibiotic Dilutions : Twofold serial dilutions of Cefamandole are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of tubes or microtiter wells.
-
Inoculum Preparation : A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.
-
Inoculation : The prepared inoculum is added to each tube or well containing the antibiotic dilutions.
-
Incubation : The tubes or plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of Cefamandole that shows no visible turbidity or growth.
Factors Affecting In Vitro Activity
It is important to note that the in vitro activity of Cefamandole can be influenced by experimental conditions. A significant "inoculum effect" has been observed, where the MIC increases with a larger initial bacterial inoculum.[5][6][14] This effect is particularly pronounced with strains of Enterobacter, Serratia, and indole-positive Proteus species.[4] The type of growth medium used can also have a variable impact on the measured MIC, depending on the specific bacterial strain being tested.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 3. [Activity of cefamandole against enterobacteria resistant to cephalosporins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cefamandole in the treatment of infections due to Enterobacter and indole-positive Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activity of second and third generation cephalosporins against ampicillin susceptible and resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. The role of cefamandole in the treatment of Haemophilus influenzae infections in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefamandole Lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefamandole, with a focus on its lithium salt formulation. Cefamandole is often administered parenterally as its prodrug, cefamandole nafate, which undergoes rapid in vivo hydrolysis to the active cefamandole moiety. Understanding the intricate interplay between the drug's concentration in the body over time and its antimicrobial effect is paramount for optimizing dosing regimens and ensuring therapeutic success. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of cefamandole, its mechanism of action at the molecular level, and its in vitro activity against key clinical isolates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Pharmacokinetics of Cefamandole
The pharmacokinetic profile of cefamandole has been extensively studied in both human and animal models. Following parenteral administration, cefamandole is rapidly distributed throughout the body, achieving therapeutic concentrations in various tissues and fluids.
Absorption and Distribution
Cefamandole is typically administered via intramuscular (IM) or intravenous (IV) injection. After IM administration of a 1-gram dose, mean peak serum concentrations of approximately 20 µg/mL are reached within 30 to 120 minutes.[1][2] Intravenous infusion of a 1-gram dose results in higher peak serum levels, ranging from 68 to 147 µg/mL, depending on the infusion period.[1] The apparent volume of distribution for cefamandole ranges from 12.4 to 17.9 L/1.73 m².[1] Cefamandole exhibits moderate protein binding, with approximately 70-75% of the drug bound to plasma proteins.[1][3]
Metabolism and Excretion
Cefamandole is not significantly metabolized in the body. The primary route of elimination is renal excretion, with 65% to 85% of the administered dose being excreted unchanged in the urine within 8 hours.[2] This rapid renal clearance results in high urinary concentrations of the active drug. The elimination half-life of cefamandole is relatively short, ranging from 30 to 60 minutes after IV administration and approximately 60 minutes following IM injection.[3] Probenecid can be co-administered to slow tubular excretion, thereby increasing and prolonging serum concentrations of cefamandole.[2]
Pharmacokinetic Parameters in Humans
The following table summarizes key pharmacokinetic parameters of cefamandole in healthy adult humans with normal renal function.
| Parameter | Value | Route of Administration | Reference(s) |
| Peak Serum Concentration (Cmax) | ~20 µg/mL | 1 g IM | [1][2] |
| 68 - 147 µg/mL | 1 g IV | [1] | |
| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | IM | [2] |
| Elimination Half-life (t½) | ~60 minutes | IM | [3] |
| 30 - 60 minutes | IV | [3] | |
| Volume of Distribution (Vd) | 12.4 - 17.9 L/1.73 m² | IV | [1] |
| Protein Binding | 70 - 75% | - | [1][3] |
| Renal Clearance | 210 - 300 mL/min/1.73 m² | IV | [1] |
| Urinary Excretion (6-8 hours) | 65 - 85% | Parenteral | [2] |
Pharmacodynamics of Cefamandole
The bactericidal activity of cefamandole is attributed to its ability to interfere with the synthesis of the bacterial cell wall.
Mechanism of Action
As a beta-lactam antibiotic, cefamandole's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs). PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these enzymes, cefamandole disrupts the cross-linking of peptidoglycan chains. This interference with cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[4]
The inhibition of PBPs by cefamandole can also trigger a cascade of downstream events. This includes the activation of autolysins, which are bacterial enzymes that degrade peptidoglycan. The uncontrolled activity of autolysins further contributes to the breakdown of the cell wall and bacterial lysis.[5][6][7] Furthermore, the disruption of cell wall integrity induces a cell envelope stress response in bacteria, a complex signaling network aimed at mitigating cell wall damage.[8]
References
- 1. Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial stress response - Wikipedia [en.wikipedia.org]
Cefamandole Lithium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cefamandole lithium, a second-generation cephalosporin antibiotic. It covers its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in research and drug development.
Core Chemical and Physical Data
This compound is the lithium salt of Cefamandole, a broad-spectrum beta-lactam antibiotic. Key quantitative data are summarized below.
| Property | Value | Citations |
| CAS Number | 58648-57-0 | [1][2][3] |
| Molecular Weight | ~468.44 g/mol | [2][4] |
| Molecular Formula | C18H17LiN6O5S2 | [1] |
Mechanism of Action
Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Like other beta-lactam antibiotics, its primary target is a group of enzymes known as penicillin-binding proteins (PBPs).[6][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.[5]
By binding to the active site of PBPs, Cefamandole blocks their transpeptidase activity, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.[5] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5]
Bacterial Resistance to Cefamandole
The emergence of bacterial resistance to Cefamandole is a significant clinical concern. The primary mechanisms of resistance include:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of Cefamandole, rendering the antibiotic inactive.[8]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefamandole to its target, thereby diminishing its inhibitory effect.[5]
Experimental Protocols: Antimicrobial Susceptibility Testing
Determining the susceptibility of bacterial strains to Cefamandole is crucial for both clinical and research purposes. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended.[9]
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antimicrobial susceptibility.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standard concentration of Cefamandole (e.g., 30 µg) is placed on the agar surface.[9]
-
Incubation: The plate is incubated at a specified temperature (typically 35°C) for 16-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. This diameter is compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant.
Broth Dilution Method
This method yields a quantitative measure of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of Cefamandole are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or microtiter plate wells.
-
Inoculation: Each tube or well is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The tubes or plates are incubated under the same conditions as the disk diffusion test.
-
Result Interpretation: The MIC is determined as the lowest concentration of Cefamandole at which there is no visible bacterial growth.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 58648-57-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing [bio-protocol.org]
The Biological Effects of Cefamandole Lithium on Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole, a second-generation cephalosporin antibiotic, has been a subject of significant research due to its broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of the biological effects of Cefamandole, with a focus on its lithium salt formulation. We will delve into its mechanism of action, antimicrobial spectrum, and the molecular underpinnings of resistance. This document also outlines detailed experimental protocols for assessing its antimicrobial activity and visualizes key biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While the primary focus is on the Cefamandole moiety, which is the active antimicrobial agent, we will also address the context of its lithium salt formulation.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefamandole, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] The primary target of Cefamandole is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2][3][4][5]
The process unfolds as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefamandole's β-lactam ring has a structural similarity to the D-Ala-D-Ala moiety of the peptidoglycan precursors.[1] This mimicry allows it to bind to the active site of PBPs.
-
Inhibition of Transpeptidation: The binding of Cefamandole to PBPs acylates the enzyme, rendering it inactive. This inactivation prevents the final and crucial step of peptidoglycan synthesis: the transpeptidation reaction that cross-links the peptide side chains of the glycan strands.[1]
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[2][5]
Recent research suggests that the action of β-lactams is not merely a passive inhibition but induces a toxic malfunctioning of the cell wall synthesis machinery, creating a futile cycle of synthesis and degradation that depletes cellular resources.
Signaling Pathway of Cefamandole's Action
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by Cefamandole.
Caption: Inhibition of bacterial cell wall synthesis by Cefamandole.
Antimicrobial Spectrum of Cefamandole
Cefamandole exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[6][7]
Gram-Positive Aerobes: Cefamandole is highly active against many Gram-positive cocci. This includes:
-
Staphylococcus aureus (including penicillin G-resistant strains). However, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is questionable and should not be relied upon for treatment.
-
Streptococcus pneumoniae
-
Streptococcus pyogenes (Group A Streptococcus)
-
Other beta-hemolytic streptococci
It is generally not effective against Enterococcus faecalis.
Gram-Negative Aerobes: Cefamandole demonstrates enhanced activity against many Gram-negative bacilli compared to first-generation cephalosporins. Susceptible organisms include:
-
Haemophilus influenzae (including some ampicillin-resistant strains).
-
Escherichia coli
-
Klebsiella pneumoniae
-
Proteus mirabilis
-
Enterobacter species (though resistance can emerge).[8]
-
Salmonella species.[7]
Pseudomonas aeruginosa is typically resistant to Cefamandole.[6][7]
Quantitative Antimicrobial Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefamandole against various clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Cefamandole MIC Distribution for Gram-Positive Cocci
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1 | 0.12 - 4 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.06 | 0.12 | 0.015 - 0.12 |
| Streptococcus pneumoniae (Penicillin-intermediate) | 0.25 | 0.25 | ≤0.12 - 0.5 |
| Streptococcus pneumoniae (Penicillin-resistant) | - | - | 0.2 - ≥2 |
| Streptococcus pyogenes | ≤0.03 | 0.06 | ≤0.03 - 0.12 |
Table 2: Cefamandole MIC Distribution for Gram-Negative Bacilli
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 1 | 4 | 0.25 - >128 |
| Klebsiella pneumoniae | 1 | 8 | 0.25 - >128 |
| Proteus mirabilis | 0.5 | 2 | 0.12 - 16 |
| Enterobacter cloacae | 2 | 32 | 0.5 - >128 |
| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1 | 0.12 - 4 |
| Haemophilus influenzae (β-lactamase positive) | 1 | 2 | 0.25 - 8 |
Note: MIC values can vary depending on the testing methodology, geographical location, and the specific strains tested.
Mechanisms of Microbial Resistance to Cefamandole
Bacterial resistance to Cefamandole can emerge through several mechanisms:
-
β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The emergence of extended-spectrum β-lactamases (ESBLs) in Gram-negative bacteria can confer resistance to Cefamandole.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of Cefamandole for its target. This is the primary mechanism of resistance in MRSA.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of Cefamandole into the cell, thereby reducing its effective concentration at the target site.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport Cefamandole out of the cell, preventing it from reaching a therapeutic concentration.
-
Inoculum Effect: A significant increase in the MIC of Cefamandole has been observed with a higher bacterial inoculum, particularly for species like Enterobacter.[8] This can be due to the selection of resistant subpopulations or the overwhelming of the antibiotic by a large number of bacteria.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of bacteria to Cefamandole are crucial for clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of Cefamandole in a liquid growth medium.
Materials:
-
Cefamandole lithium powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefamandole Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Serial Dilutions: Perform two-fold serial dilutions of the Cefamandole stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the Cefamandole dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to Cefamandole by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.
Materials:
-
Cefamandole disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Application of Cefamandole Disk: Aseptically place a 30 µg Cefamandole disk onto the inoculated surface of the MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for performing antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
This compound: A Note on Formulation
The search results primarily discuss "Cefamandole" and its prodrug "Cefamandole nafate". The specific use of "this compound" in the literature is less common. It is important to note that one study indicated an increased risk of nephrotoxicity when Cefamandole is combined with lithium cations. Researchers should be mindful of this potential interaction in any in vivo studies or clinical applications. The antimicrobial activity is attributed to the Cefamandole molecule itself, regardless of the salt form.
Conclusion
Cefamandole remains a significant cephalosporin with a well-characterized mechanism of action and a broad spectrum of activity against many common bacterial pathogens. Understanding its biological effects, including the molecular basis of its action and the mechanisms by which bacteria develop resistance, is crucial for its effective use in research and clinical settings. The standardized experimental protocols outlined in this guide provide a framework for the accurate assessment of its antimicrobial properties. As with all antibiotics, ongoing surveillance of susceptibility patterns and a deeper understanding of resistance mechanisms are essential for preserving the utility of this important class of antimicrobial agents.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 6. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cefamandole Lithium: An In-Depth Technical Guide on its Mode of Action Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacterial pathogens, including numerous gram-negative species. This technical guide provides a detailed overview of the mode of action of Cefamandole, with a particular focus on its lithium salt, against gram-negative bacteria. The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of antibacterial therapeutics. While Cefamandole is often formulated as the prodrug Cefamandole nafate, which is hydrolyzed in the body to the active Cefamandole form, this guide will focus on the active compound's mechanism. The lithium salt of Cefamandole has been utilized in in-vitro studies due to its enhanced stability, and it is reported to possess equivalent antimicrobial activity to the sodium salt.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, the primary mode of action of Cefamandole is the inhibition of bacterial cell wall synthesis.[1][2] The bacterial cell wall is a critical structure that provides mechanical strength and protects the bacterium from osmotic lysis. In gram-negative bacteria, the cell wall is a more complex structure than in gram-positive bacteria, consisting of a thin peptidoglycan layer located in the periplasmic space between the inner and outer membranes.
Cefamandole exerts its bactericidal effect by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs).[3][4] PBPs are transpeptidases, carboxypeptidases, and endopeptidases involved in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains of the nascent peptidoglycan chains.[5][6][7] By covalently binding to the active site of these enzymes, Cefamandole blocks their enzymatic activity.[8][9] This inhibition of peptidoglycan cross-linking leads to the formation of a defective and weakened cell wall. Consequently, the bacterial cell is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[9]
The activity of Cefamandole against gram-negative bacteria is attributed to its ability to penetrate the outer membrane and its affinity for the PBPs of these organisms.[5]
Data Presentation: In-Vitro Activity of Cefamandole Against Gram-Negative Bacteria
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefamandole against various clinically relevant gram-negative bacteria as reported in several studies. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Gram-Negative Bacteria | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 27 (cephalothin-non-susceptible) | ≤8 (for 88% of strains) | - | - | [10] |
| Escherichia coli | - | - | - | 1.6 (for 70% of strains) | [11] |
| Klebsiella pneumoniae | - | - | - | 1.6 (for 86% of strains) | [11] |
| Proteus mirabilis | - | - | - | 1.6 (for 88% of strains) | [11] |
| Enterobacter species | 10 | 1 - ≥64 (broth dilution) | - | - | [3] |
| Haemophilus influenzae | 100 (including β-lactamase producers) | 2 - ≥128 | - | - | [12] |
| Haemophilus influenzae | 90 (including amoxicillin-resistant) | - | 0.25 (modal) | - | [13] |
| Haemophilus species | 198 | ≤2 (for all but two strains) | - | - | [14] |
Note: MIC values can be influenced by the testing methodology (e.g., agar dilution vs. broth dilution) and the inoculum size.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a representative method for determining the MIC of Cefamandole lithium against gram-negative bacteria, based on established antimicrobial susceptibility testing guidelines.[15][16][17][18][19]
a. Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates of gram-negative species
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
b. Protocol:
-
Preparation of Cefamandole Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution of Cefamandole: Add 50 µL of the Cefamandole stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well. This will create a range of Cefamandole concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculation of Microtiter Plates: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth.
Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding Assay)
This protocol outlines a general method for assessing the binding affinity of Cefamandole to PBPs in gram-negative bacteria using a competitive assay with a fluorescently labeled penicillin.[20][21][22][23]
a. Materials:
-
Gram-negative bacterial strain of interest
-
This compound
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
Bacterial growth medium
-
Lysis buffer
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence imaging system
b. Protocol:
-
Bacterial Culture and Membrane Preparation:
-
Grow the bacterial culture to mid-log phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.
-
-
Competitive Binding:
-
Incubate aliquots of the prepared bacterial membranes with increasing concentrations of Cefamandole for a defined period (e.g., 30 minutes at 37°C). This allows Cefamandole to bind to the PBPs.
-
Include a control sample with no Cefamandole.
-
-
Fluorescent Labeling:
-
Add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) to each sample and incubate for a shorter period (e.g., 10-15 minutes at 37°C). The fluorescent probe will bind to any PBPs not already occupied by Cefamandole.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence intensity with increasing concentrations of Cefamandole indicates competitive binding.
-
The IC₅₀ value (the concentration of Cefamandole required to inhibit 50% of the fluorescent probe binding) for each PBP can be calculated.
-
Mandatory Visualization
Caption: Cefamandole's mechanism of action against gram-negative bacteria.
Caption: Experimental workflow for MIC determination of Cefamandole.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 3. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Limited in vitro activity of cefamandole against 100 beta-lactamase- and non-beta-lactamase-producing Haemophilus influenzae strains: comparison of moxalactam, chloramphenicol, and ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of cephalosporin antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Susceptibility of Haemophilus Species to Cefaclor, Cefamandole, and Five Other Cephalosporins and Ampicillin, Chloramphenicol, and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clsjournal.ascls.org [clsjournal.ascls.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cefamandole Lithium: Application Notes and Protocols for Bacterial Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3] Cefamandole binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final step in peptidoglycan synthesis.[3] This disruption leads to a compromised cell wall and subsequent bacterial cell lysis. The lithium salt of Cefamandole is often used in research settings. This document provides detailed application notes and experimental protocols for the use of Cefamandole lithium in bacterial infection research.
Mechanism of Action
Cefamandole, like other β-lactam antibiotics, targets the synthesis of the bacterial cell wall. The key steps in its mechanism of action are:
-
Penetration of the Bacterial Cell Wall: Cefamandole crosses the outer membrane of Gram-negative bacteria to reach the periplasmic space where the peptidoglycan cell wall is synthesized.
-
Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, Cefamandole covalently binds to the active site of PBPs.[3]
-
Inhibition of Transpeptidation: This binding inhibits the transpeptidase activity of the PBPs, which is crucial for cross-linking the peptidoglycan chains.[1]
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to cell lysis and death, especially in growing bacteria.
Antibacterial Spectrum
Cefamandole demonstrates activity against a range of common bacterial pathogens. However, it is important to note that resistance can occur, and susceptibility testing is crucial.
Table 1: In Vitro Activity of Cefamandole Against Various Bacterial Species
| Bacterial Species | Number of Strains Tested | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 0.4 | Not Specified | [2] |
| Escherichia coli | Not Specified | 1.6 | Not Specified | [2] |
| Klebsiella pneumoniae | Not Specified | 1.6 | Not Specified | [2] |
| Proteus mirabilis | Not Specified | 1.6 | Not Specified | [2] |
| Haemophilus influenzae (non-β-lactamase producing) | 75 | ≤2 | ≤2 | [4] |
| Haemophilus influenzae (β-lactamase producing) | 25 | 2 to ≥128 | Not Specified | [4] |
| Enterobacter spp. | Not Specified | Not Specified | Not Specified | [5] |
| Indole-positive Proteus | Not Specified | Not Specified | Not Specified | [5] |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. Pseudomonas species are generally resistant to Cefamandole.[2]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Protocol:
-
Preparation of Cefamandole Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile water or PBS) to a high concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration in the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Cefamandole working stock solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the final bacterial suspension.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Quality Control:
In Vivo Efficacy Testing: Murine Thigh Infection Model
The neutropenic mouse thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[6][8][9][10][11][12][13]
Materials:
-
Female ICR or CD-1 mice (6-8 weeks old)
-
Cyclophosphamide for inducing neutropenia
-
Test bacterium (e.g., S. aureus or E. coli)
-
This compound for injection
-
Sterile saline or PBS
-
Anesthetic
-
Homogenizer
-
Agar plates for bacterial enumeration
Protocol:
-
Induction of Neutropenia:
-
Infection:
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with this compound.[8][12]
-
Administer the antibiotic subcutaneously or intraperitoneally at various doses. The dosing regimen (e.g., every 6, 8, or 12 hours) should be based on the pharmacokinetic properties of Cefamandole in mice.
-
Include a vehicle control group that receives the same volume of saline or PBS.
-
-
Endpoint and Bacterial Enumeration:
-
At a predetermined time point (e.g., 24 hours post-initiation of treatment), euthanize the mice.[8][12]
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar media.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the thigh.
-
-
Data Analysis:
-
Calculate the mean log₁₀ CFU per thigh for each treatment group and the control group.
-
Efficacy is determined by the reduction in bacterial load compared to the control group.
-
Table 2: Representative In Vivo Efficacy Data of a Cephalosporin in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Log₁₀ CFU/thigh (at 24h) | Log₁₀ Reduction vs. Control |
| Vehicle Control | - | q8h | 8.5 | - |
| Cefamandole | 25 | q8h | 6.2 | 2.3 |
| Cefamandole | 50 | q8h | 4.8 | 3.7 |
| Cefamandole | 100 | q8h | 3.1 | 5.4 |
Note: The data in this table are illustrative and based on typical results for cephalosporins in this model. Actual results for Cefamandole may vary depending on the bacterial strain and experimental conditions.
Signaling Pathways
The primary and well-established mechanism of action of Cefamandole is the direct inhibition of bacterial cell wall synthesis.[3] Currently, there is limited evidence in the scientific literature to suggest that Cefamandole significantly and directly modulates other specific bacterial signaling pathways as its primary mode of antibacterial activity. The downstream effects of cell wall damage can trigger various stress responses in bacteria, but these are generally considered secondary consequences of the primary mechanism.
Conclusion
This compound remains a relevant tool for in vitro and in vivo research of bacterial infections, particularly for comparative studies with novel antimicrobial agents. The protocols provided herein offer a framework for conducting susceptibility testing and evaluating in vivo efficacy. Researchers should adhere to established guidelines and perform appropriate quality control to ensure the reliability and reproducibility of their findings. Further investigation into the potential for resistance development and the interaction of Cefamandole with bacterial physiology will continue to be of interest to the scientific community.
References
- 1. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. liofilchem.net [liofilchem.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. clsi.org [clsi.org]
- 6. szu.gov.cz [szu.gov.cz]
- 7. nicd.ac.za [nicd.ac.za]
- 8. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. criver.com [criver.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. imquestbio.com [imquestbio.com]
- 13. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefamandole Lithium in Microbiology Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefamandole lithium in microbiological assays. Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2][3] The lithium salt of Cefamandole is a common form used for in vitro susceptibility testing.
Mechanism of Action
Cefamandole exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[3] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.[3]
Caption: Mechanism of action of Cefamandole.
Spectrum of Activity
Cefamandole demonstrates a broad spectrum of in vitro activity against many clinically significant bacteria. It is effective against many Gram-positive cocci, with the notable exception of Enterococcus faecalis.[2] It also shows good activity against many Enterobacteriaceae.[4] However, Pseudomonas species are generally resistant to Cefamandole.[2]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefamandole against a range of Gram-positive and Gram-negative bacteria. MIC values are a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Cefamandole MIC Values for Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.6 | 0.4 | 0.8 |
| Staphylococcus epidermidis | 0.2 - 3.1 | 0.8 | 1.6 |
| Streptococcus pneumoniae | ≤0.05 - 0.8 | 0.1 | 0.4 |
| Streptococcus pyogenes | ≤0.05 - 0.1 | ≤0.05 | 0.1 |
Note: Data compiled from multiple sources. MIC values can vary depending on the strain and testing methodology.
Table 2: Cefamandole MIC Values for Gram-Negative Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.08 - >100 | 1.6 | 12.5 |
| Haemophilus influenzae | 0.2 - 3.1 | 0.8 | 1.6 |
| Klebsiella pneumoniae | 0.8 - 12.5 | 1.6 | 6.3 |
| Proteus mirabilis | 0.4 - 6.3 | 1.6 | 3.1 |
| Enterobacter spp. | 0.4 - >100 | 6.3 | 50 |
Note: Data compiled from multiple sources. MIC values can vary depending on the strain and testing methodology.[3][4][5]
Experimental Protocols
Accurate and reproducible susceptibility testing is crucial for determining the effectiveness of Cefamandole. The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for MIC determination.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.
References
- 1. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefamandole Lithium MIC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Minimum Inhibitory Concentration (MIC) testing is a cornerstone of antimicrobial susceptibility testing, providing crucial data for drug development, resistance monitoring, and clinical decision-making. These application notes provide a detailed protocol for determining the MIC of cefamandole lithium using the broth microdilution method, in alignment with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
While this compound is a specific salt form of the antibiotic, studies have shown that under standard in vitro testing conditions, its antibacterial activity is equivalent to other forms like cefamandole nafate. This is due to the rapid conversion of ester forms to the active cefamandole molecule in solution. Therefore, the general protocols for cefamandole are applicable to this compound.
It is important to note that as an older antimicrobial agent, specific MIC breakpoints for cefamandole are not included in the most recent versions of the CLSI M100 and EUCAST breakpoint tables.[2][3] However, a critical interpretive guideline remains: for isolates of Escherichia coli, Klebsiella species, and Proteus species that are found to be Extended-Spectrum β-Lactamase (ESBL) positive, the cefamandole result should be reported as resistant.[4][5][6][7]
Data Presentation
Table 1: Historical CLSI MIC Interpretive Criteria for Cefamandole
| Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 8 |
| Intermediate (I) | 16 |
| Resistant (R) | ≥ 32 |
Note: These breakpoints are based on historical CLSI documents and are provided for informational purposes. They are no longer included in the current CLSI M100 guidelines. Researchers should exercise caution in their application and interpretation.
Table 2: Quality Control (QC) Ranges for Cefamandole MIC Testing
| QC Organism | ATCC® No. | Historical MIC Range (µg/mL) |
| Escherichia coli | 25922 | Not readily available in recent documentation |
| Staphylococcus aureus | 29213 | Not readily available in recent documentation |
Note: Specific QC ranges for cefamandole are not listed in the current CLSI M100 or EUCAST QC documents. Laboratories should follow the general QC procedures outlined in CLSI M07 and EUCAST guidelines, which involve testing reference strains to ensure the overall performance of the testing system. It is recommended to establish in-house QC ranges based on historical data or by testing a statistically significant number of replicates.
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial isolate. The procedure involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[6]
Materials
-
This compound powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial culture of the test organism (logarithmic growth phase)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or densitometer
-
Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of sterile distilled water or a suitable buffer required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Consider the potency of the this compound powder provided by the manufacturer in this calculation.
-
Aseptically prepare the stock solution. Ensure the powder is completely dissolved.
-
The stock solution can be filter-sterilized through a 0.22 µm filter if necessary.
-
Aliquots of the stock solution can be stored at -60°C or below for future use. Avoid repeated freeze-thaw cycles.
Broth Microdilution Procedure
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Add 100 µL of this working solution to the wells in the first column of the microtiter plate.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of cefamandole concentrations.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by a 1:2 dilution in the final plate (e.g., 10 µL of a 1:10 diluted 0.5 McFarland suspension into 100 µL of broth in the well).
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
The twelfth column (sterility control) should not be inoculated.
-
-
Incubation:
-
Seal the microtiter plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, examine the plates for visible bacterial growth (turbidity). A reading aid, such as a viewing box with a mirror, can be helpful.
-
The MIC is the lowest concentration of this compound that shows no visible growth. This is observed as the first clear well in the dilution series.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Quality Control
-
Perform quality control testing with each batch of MIC tests.
-
Use standard QC strains such as E. coli ATCC® 25922 and S. aureus ATCC® 29213.
-
The MIC values for the QC strains should fall within the expected ranges. As noted, specific ranges for cefamandole are not in current CLSI/EUCAST documents, so laboratories should adhere to general best practices for QC in antimicrobial susceptibility testing.
Mandatory Visualization
References
Application Notes: Using Cefamandole Lithium in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cefamandole is a second-generation, broad-spectrum cephalosporin antibiotic effective against a wide range of gram-positive and gram-negative bacteria.[1][2] In cell culture, its primary application is the prevention of bacterial contamination, ensuring the integrity and validity of experimental results. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4][5] Cefamandole binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, which disrupts the final stage of peptidoglycan synthesis, leading to cell lysis and death.[3][4][5] This document provides detailed protocols for the preparation and application of Cefamandole lithium salt in mammalian cell culture, along with data on its mechanism and use.
Mechanism of Action
Cefamandole, like other β-lactam antibiotics, targets the synthesis of the bacterial cell wall. This structure is crucial for maintaining the osmotic integrity of the bacterial cell. The antibiotic specifically inhibits the transpeptidase enzymes (a type of penicillin-binding protein) responsible for cross-linking peptidoglycan chains, which are essential polymers for the cell wall's structure.[1] This inhibition weakens the cell wall, leading to lysis and the death of growing bacterial cells.[1]
Caption: Cefamandole's mechanism of action on bacteria.
Data Presentation: Properties and Concentrations
The following tables summarize key quantitative data for using this compound in cell culture applications. Note that specific in vitro cytotoxicity data for Cefamandole on mammalian cell lines is not widely published, reflecting its primary use as an anti-contaminant rather than a test compound. However, studies on lithium salts (like lithium chloride) have shown dose-dependent cytotoxic effects and impacts on signaling pathways.[6][7][8] Researchers should be mindful of the potential for high concentrations of the lithium salt to influence cellular processes.
Table 1: General Properties of Cefamandole
| Property | Value | Reference |
|---|---|---|
| Class | Second-generation cephalosporin | [1] |
| Mechanism | Inhibits bacterial cell wall synthesis | [3][4][5] |
| Spectrum | Broad: Gram-positive and Gram-negative bacteria | [1][2][9] |
| Half-life (IV) | ~32 minutes | [4][10] |
| Excretion | Primarily unchanged by kidneys |[2] |
Table 2: Recommended Working Concentrations for Cell Culture Contamination Control
| Parameter | Recommendation | Notes |
|---|---|---|
| Stock Solution Conc. | 10 to 50 mg/mL in sterile water or PBS | Prepare fresh or store frozen aliquots. |
| Working Concentration | 50 to 100 µg/mL | Titrate to determine the optimal, non-toxic concentration for your specific cell line. |
| Application | Add to complete cell culture medium. | Use continuously during routine cell culture. |
Table 3: Reported In Vitro Cytotoxicity of Lithium Salts (for reference)
| Compound | Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|
| Lithium Chloride | L929, WEHI 164 | >10x increase in TNF-mediated cytotoxicity | Not specified | [6] |
| Li2CO3 & LiCl | CHO AA8 cells | Dose-dependent cytotoxicity, mitotic alterations | Not specified | [7] |
| Lithium Salts | BJ-5ta, SK-Mel-28, B16 | Non-toxic for tumor and normal cells | 40 µg/mL | [11] |
| Lithium Chloride | Multiple Myeloma | Inhibited proliferation, induced apoptosis | 40 mM |[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the final working concentration in cell culture media.
Materials:
-
This compound salt powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Reconstitute the powder in sterile water or PBS to a final concentration of 10-50 mg/mL. For example, to make a 10 mg/mL stock, dissolve 100 mg of this compound in 10 mL of sterile water.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Optimal Working Concentration (Cytotoxicity Assay)
It is crucial to determine the highest concentration of this compound that is not toxic to your specific cell line. A standard cytotoxicity assay, such as an MTT or PrestoBlue assay, is recommended.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT or PrestoBlue reagent
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. Recommended starting concentrations range from 10 µg/mL to 500 µg/mL. Include a "no-antibiotic" control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that reflects your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT or PrestoBlue reagent and incubate).
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no-antibiotic" control.
-
Select the highest concentration that shows minimal to no cytotoxicity (e.g., >95% viability) as your optimal working concentration for routine use.
Caption: Workflow for determining the optimal working concentration.
Protocol 3: Routine Use of this compound for Contamination Control
Once the optimal working concentration is determined, this compound can be added to the cell culture medium to prevent bacterial contamination during routine passaging and experiments.
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into your complete cell culture medium to achieve the predetermined optimal working concentration. For example, to make 500 mL of medium with a final concentration of 100 µg/mL from a 10 mg/mL stock, add 5 mL of the stock solution to 495 mL of medium.
-
Use this antibiotic-containing medium for all subsequent cell culture procedures, including feeding, passaging, and cryopreservation.
-
It is good practice to periodically culture a sample in antibiotic-free medium to ensure no underlying, masked contamination is present.
Signaling Pathway Considerations
While Cefamandole itself is not known to directly interact with mammalian signaling pathways, its lithium salt form warrants consideration. Lithium is a known inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme in multiple signaling pathways, most notably the Wnt/β-catenin pathway.[8] Inhibition of GSK-3β can lead to the stabilization and nuclear translocation of β-catenin, which then modulates the transcription of target genes involved in cell proliferation, survival, and differentiation.[8] Although the concentrations of lithium in typical antibiotic applications are likely to be low, researchers working on sensitive signaling pathways, particularly Wnt signaling, should be aware of this potential off-target effect and may consider using an alternative salt form of the antibiotic if available and validated.
Caption: Potential impact of lithium on the Wnt/β-catenin pathway.
References
- 1. Cefamandole - Humanitas.net [humanitas.net]
- 2. Cefamandole (Mandol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 6. Lithium chloride potentiates tumor necrosis factor-mediated cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and mitotic alterations induced by non-genotoxic lithium salts in CHO cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithium chloride inhibits cell survival, overcomes drug resistance, and triggers apoptosis in multiple myeloma via activation of the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cefamandole: in vitro and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mandol (Cefamandole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Lithium salts cytotoxicity and accumulation in melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefamandole Lithium for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking.[1][2] The lithium salt of Cefamandole is utilized in research settings to investigate the mechanisms of bacterial resistance to β-lactam antibiotics. Understanding these resistance mechanisms is crucial for the development of new antimicrobial agents and strategies to combat multidrug-resistant pathogens. This document provides detailed protocols for key assays used to study Cefamandole resistance, focusing on bacteria such as Enterobacter cloacae, which are known to develop resistance through mechanisms like the induction of β-lactamase expression.[3][4]
Primary Mechanisms of Resistance to Cefamandole
Bacteria have evolved several strategies to counteract the efficacy of Cefamandole. The most clinically significant mechanisms include:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a primary mode of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of Cefamandole, rendering the antibiotic inactive.[1][5] In organisms like Enterobacter cloacae, the gene for the AmpC β-lactamase is inducible, meaning its expression can be significantly increased in the presence of an inducing agent, such as certain β-lactam antibiotics.[4][6]
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can lead to reduced binding affinity for Cefamandole.[2] This diminished interaction prevents the effective inhibition of cell wall synthesis.
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the loss of porin channels, can limit the entry of Cefamandole into the cell. Additionally, active efflux pumps can transport the antibiotic out of the cell, preventing it from reaching its PBP targets.[7]
Data Presentation: Cefamandole Activity against Susceptible and Resistant Bacteria
The following tables summarize the minimum inhibitory concentrations (MICs) of Cefamandole against susceptible and resistant bacterial strains and provide a template for presenting PBP binding affinity data.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefamandole against Enterobacter spp.
| Strain Type | Inoculum Size (organisms/spot or ml) | Cefamandole MIC Range (µg/mL) | Primary Resistance Mechanism | Citation |
| Susceptible (Wild-Type) | 10⁴ | 1 - 8 | None / Basal β-lactamase expression | [8] |
| Resistant (Variant/Mutant) | ~7 x 10⁵ | ≥ 64 | Inactivation by β-lactamase (Cephalosporinase) | [8][9] |
Note: A marked inoculum effect is observed with Cefamandole against Enterobacter, where a higher initial bacterial concentration leads to significantly higher MIC values, often due to the selection of resistant variants.[8]
Table 2: 50% Inhibitory Concentration (IC₅₀) of Cefamandole for Penicillin-Binding Proteins (PBPs)
| Bacterial Strain | PBP Target | Cefamandole IC₅₀ (µg/mL) | Fold Change in Resistance |
| Susceptible E. cloacae | PBP 1a | Data to be determined | - |
| Susceptible E. cloacae | PBP 1b | Data to be determined | - |
| Susceptible E. cloacae | PBP 2 | Data to be determined | - |
| Susceptible E. cloacae | PBP 3 | Data to be determined | - |
| Resistant E. cloacae | PBP 1a | Data to be determined | Calculate |
| Resistant E. cloacae | PBP 1b | Data to be determined | Calculate |
| Resistant E. cloacae | PBP 2 | Data to be determined | Calculate |
| Resistant E. cloacae | PBP 3 | Data to be determined | Calculate |
Signaling Pathways and Experimental Workflows
AmpC β-Lactamase Induction Pathway in Enterobacter cloacae
The induction of AmpC β-lactamase in Enterobacter cloacae is a complex process linked to peptidoglycan recycling. Under normal conditions, the transcriptional regulator AmpR represses the expression of the ampC gene. During cell wall synthesis, peptidoglycan fragments are degraded and recycled. When a β-lactam antibiotic like Cefamandole inhibits PBPs, it disrupts this process, leading to an accumulation of specific peptidoglycan breakdown products (muropeptides) in the cytoplasm. These muropeptides, such as 1,6-anhydro-N-acetylmuramyl-pentapeptide, act as signaling molecules.[10] They bind to AmpR, causing a conformational change that converts AmpR from a repressor to an activator of ampC transcription. This leads to a significant increase in the production of AmpC β-lactamase, which can then hydrolyze the antibiotic. The permease AmpG is responsible for transporting these muropeptide precursors into the cytoplasm, while the amidase AmpD cleaves them, maintaining a low basal level of the signaling molecules.[1][2] Mutations in ampD can lead to the constitutive high-level expression (derepression) of AmpC.[11]
Figure 1: Simplified signaling pathway for the induction of AmpC β-lactamase by Cefamandole in Enterobacter cloacae.
Experimental Workflow for Investigating Cefamandole Resistance
A systematic approach is required to elucidate the specific resistance mechanisms at play in a given bacterial isolate. The workflow begins with determining the susceptibility profile, followed by specific biochemical and molecular assays to pinpoint the mechanism.
References
- 1. Antibiotic susceptibility and beta-lactamase production in clinical isolates of Enterobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fluoroquinolone Resistance Mechanisms and population structure of Enterobacter cloacae non-susceptible to Ertapenem in North-Eastern France [frontiersin.org]
- 6. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 7. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Carbapenem-Resistant Enterobacter cloacae Complex in Southwest China: Molecular Characteristics and Risk Factors Caused by NDM Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta lactamase resistance of newer cephalosporins and antimicrobial effectiveness against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Resistance Patterns of Enterobacter cloacae and Klebsiella aerogenes Strains Isolated from Clinical Specimens: A Twenty-Year Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cefamandole Lithium
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Cefamandole lithium in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
Cefamandole is a second-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Accurate and precise quantification of this compound in pharmaceutical products is crucial for ensuring its safety, efficacy, and quality. This application note describes a robust RP-HPLC method for the determination of this compound, suitable for quality control and research purposes. The method is designed to be specific, accurate, and reproducible.
Experimental Protocol
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium sulfate (analytical grade)
-
Triethylamine (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Aqueous solution (31:69, v/v). The aqueous solution contains 500 µL of phosphoric acid, 20 mmol of sodium sulfate, and 200 µL of triethylamine per liter, adjusted to pH 6.0 with NaOH.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For Pharmaceutical Formulations (e.g., Vials for Injection): Reconstitute the vial with a known volume of deionized water.
-
Dilute an appropriate volume of the reconstituted solution with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL[4] |
| Specificity | No interference from excipients or degradation products |
Typical Results
Under the specified chromatographic conditions, this compound is expected to elute with a retention time of approximately 12 minutes.[1] The peak should be well-resolved and symmetrical.
| Analyte | Retention Time (min) |
| Cefamandole | ~12.0[1] |
Experimental Workflow and Diagrams
The logical flow of the analytical procedure is depicted in the following diagrams.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of inputs, process, and outputs.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in pharmaceutical preparations. The method is straightforward, reproducible, and can be readily implemented in a quality control laboratory for routine analysis. The validation data demonstrates that the method is accurate, precise, and specific for its intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous determination of cefamandole and cefamandole nafate in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefamandole Lithium Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In a research and drug development context, the preparation of stable and accurately concentrated solutions of cefamandole lithium is crucial for a variety of in vitro and in vivo studies, including minimum inhibitory concentration (MIC) testing, cell-based assays, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
These application notes provide detailed protocols for the preparation and storage of this compound solutions, along with stability data to ensure the integrity and reliability of experimental results.
Data Presentation: Solubility and Stability of Cefamandole Solutions
The following tables summarize key quantitative data regarding the solubility and stability of cefamandole solutions. Data for cefamandole sodium is used as a proxy for this compound due to the high similarity in physicochemical properties between sodium and lithium salts of organic molecules. Stability data is derived from studies on cefamandole nafate, a prodrug that rapidly converts to cefamandole in solution; the stability is therefore indicative of the active cefamandole molecule.
Table 1: Solubility of Cefamandole Sodium
| Solvent | Solubility (mg/mL) |
| Water | 450 |
| Dimethyl Sulfoxide (DMSO) | >200 |
| Methanol | 88 |
Table 2: Stability of Reconstituted Cefamandole Nafate Solution (yielding Cefamandole)
| Storage Condition | Diluent | Concentration | Stability (Time to <90% Potency) |
| Room Temperature (24°C) | 0.9% NaCl | High and Low | < 8 hours[1] |
| Room Temperature (24°C) | 5% Dextrose in Water (D5W) | 2% | Approximately 5 days[2] |
| Refrigerated (5°C) | 0.9% NaCl / 5% Dextrose in Water (D5W) | 2% | Approximately 44 days[2] |
| Frozen (-20°C) | Water for Injection, 0.9% NaCl, 5% Dextrose in Water | Intravenous dilutions | At least 26 weeks[3] |
| Frozen (-20°C) | Water for Injection, 0.9% NaCl, 5% Dextrose in Water | Intramuscular dilutions | At least 52 weeks[3] |
Table 3: pH-Dependent Stability of Cefamandole
| pH Range | Stability Profile |
| 0.42 - 9.12 | Degradation follows first-order kinetics[4] |
| 3.5 - 5.0 | Region of greatest stability |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL) in Water
Materials:
-
This compound powder
-
Sterile, deionized, and purified water (e.g., Water for Injection, USP)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic techniques to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 100 mg of the powder for a final volume of 10 mL.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add a small amount of sterile water (e.g., 2-3 mL) to wet the powder. Gently swirl the tube to form a slurry.
-
Volume Adjustment: Gradually add sterile water to the tube to reach the final desired volume of 10 mL, vortexing intermittently to ensure complete dissolution.
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step removes any potential microbial contaminants.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, date of preparation, and solvent. Store the stock solution as recommended in the storage section below.
Protocol 2: Preparation of this compound Working Solutions for MIC Testing
Materials:
-
This compound stock solution (e.g., 10 mg/mL)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes and sterile tips
Procedure:
-
Initial Dilution: Prepare an intermediate dilution of the this compound stock solution in the desired testing medium (e.g., CAMHB). For example, to prepare a 1 mg/mL intermediate solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of CAMHB.
-
Serial Dilutions: Perform serial two-fold dilutions to achieve the desired concentration range for MIC testing. For instance, in a 96-well plate, add 100 µL of the testing medium to wells 2 through 12. Add 200 µL of the 1 mg/mL intermediate solution to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series.
-
Inoculation: Inoculate the wells with the bacterial suspension according to standard MIC testing protocols (e.g., CLSI or EUCAST guidelines).[5][6]
-
Incubation: Incubate the plate under the appropriate conditions for the test organism.
-
Result Interpretation: Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Storage and Handling
Stock Solutions:
-
Short-term (up to 5 days): Aqueous stock solutions of cefamandole can be stored at 2-8°C.[2]
-
Long-term (up to 6 months): For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or lower.[3] This minimizes freeze-thaw cycles which can lead to degradation.
Working Solutions:
-
Working solutions prepared in culture media should ideally be used fresh.
-
If necessary, they can be stored at 2-8°C for up to 24 hours, but their stability should be verified for the specific medium used.
General Recommendations:
-
Protect all solutions from light to prevent photodegradation.
-
Avoid repeated freeze-thaw cycles.
-
The pH of the solution can impact stability; cefamandole is most stable in a slightly acidic pH range (3.5-5.0).
Mandatory Visualizations
Caption: Workflow for the preparation, storage, and application of this compound solutions.
Caption: Primary degradation pathway of Cefamandole in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
Application Notes and Protocols for In Vivo Animal Studies with Cefamandole and Lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. While it is available as a lithium salt, published in vivo animal studies predominantly utilize other salt forms, such as Cefamandole nafate, which undergoes rapid hydrolysis to Cefamandole in vivo.[1][2] This document provides a comprehensive overview of Cefamandole dosage and administration for in vivo animal studies based on available literature.
Additionally, recognizing the potential interest in the lithium component, this guide also provides separate, detailed application notes and protocols for the in vivo use of lithium salts (e.g., lithium chloride, lithium carbonate) in animal research, particularly in the context of neurological and behavioral studies.
Note: No specific in vivo animal studies using the "Cefamandole lithium" salt were identified in the literature search. The following sections therefore address Cefamandole and Lithium as separate entities. When planning studies with this compound, researchers should consider the molecular weight of the specific salt to calculate the equivalent dose of the active Cefamandole moiety.
Section 1: Cefamandole in Vivo Animal Studies
Data Presentation: Cefamandole Dosage in Animal Models
The following table summarizes quantitative data from various in vivo studies involving Cefamandole administration in different animal models. This information can serve as a starting point for designing new experiments.
| Animal Model | Strain | Purpose of Study | Route of Administration | Dosage Range | Dosing Frequency | Key Findings/Observations | Reference |
| Rats | Wistar (female albino) | Nephrotoxicity | Intramuscular (i.m.) | 1000 - 5000 mg/kg/day | Every 12 hours for 5 days | Tubulotoxic threshold dose was found to be 3000 mg/kg/day. | [3][4] |
| Rats | Not specified | Subacute & Chronic Toxicity | Not specified | 250 - 1000 mg/kg/day | Daily for 2 weeks to 6 months | No significant systemic toxicity was observed. | [5] |
| Dogs | Not specified | Subacute & Chronic Toxicity | Not specified | 125 - 1500 mg/kg/day | Daily for 2 weeks to 6 months | No significant systemic toxicity was observed. | [5] |
| Dogs | Beagle | Hematotoxicity | Intravenous (i.v.) | 400 - 500 mg/kg (as Cefonicid, a Cefamandole analog) | Not specified | Caused a dose-dependent incidence of anemia, neutropenia, and thrombocytopenia after 1-3 months. | [6] |
| Rabbits | Not specified | Nephrotoxicity | Not specified | Not specified | Not specified | Nephrotoxicity of Cefamandole nafate was considerably less than that of cefazolin. | [5] |
Experimental Protocols: Cefamandole Administration
Protocol 1: Intramuscular Administration of Cefamandole for Toxicity Studies in Rats
Objective: To assess the potential toxicity of Cefamandole following repeated intramuscular administration.
Materials:
-
Cefamandole (salt form to be specified, e.g., Cefamandole nafate)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
-
Appropriate animal restraints
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment, with free access to food and water.
-
Dose Calculation and Preparation:
-
On the day of dosing, weigh each animal to determine the precise dose volume.
-
Prepare the Cefamandole solution by reconstituting the powder in a sterile vehicle (e.g., sterile saline) to the desired concentration. Ensure the solution is well-dissolved. For example, to achieve a dose of 1000 mg/kg in a 250g rat, you would need to administer 250 mg. If your solution concentration is 250 mg/mL, you would inject 1 mL.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the calculated volume of the Cefamandole solution via intramuscular injection into the quadriceps muscle of the hind limb.
-
Alternate injection sites between the left and right hind limbs for subsequent doses to minimize local irritation.
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, weight loss, or signs of local irritation at the injection site.
-
At the end of the study period, collect blood and tissue samples for hematological, biochemical, and histopathological analysis as required.
-
Experimental Workflow Diagram
Caption: Workflow for a Cefamandole toxicity study in rodents.
Section 2: Lithium In Vivo Animal Studies
Data Presentation: Lithium Dosage in Animal Models
The following table summarizes quantitative data from various in vivo studies involving the administration of lithium salts in different animal models, primarily for behavioral and neuroprotective research.
| Animal Model | Strain | Purpose of Study | Route of Administration | Dosage Range | Dosing Frequency | Key Findings/Observations | Reference |
| Mice | Various inbred and outbred strains | Antidepressant-like effects | Intraperitoneal (i.p.) | 200 - 400 mg/kg (LiCl) | Single injection | Strain-dependent antidepressant-like effects observed in forced swim and tail suspension tests. | [7] |
| Mice | Twitcher (TWI) | Krabbe disease model | Oral (in drinking water) | 600 mg/L (Lithium carbonate) | Ad libitum | Slightly and transiently improved muscle strength. | [8] |
| Rats | Wistar | Animal model of mania | Oral (gavage) | 24 mg/kg (Li) | Twice a day | Co-administration with celecoxib reversed hyperlocomotion. | [9][10] |
| Rats | Not specified | Neuroprotection | Not specified | Therapeutic concentrations | Long-term pretreatment | Protected cultured neurons from glutamate excitotoxicity. |
Experimental Protocols: Lithium Administration
Protocol 2: Intraperitoneal Administration of Lithium Chloride for Acute Behavioral Studies in Mice
Objective: To assess the acute behavioral effects of lithium chloride in mice.
Materials:
-
Lithium chloride (LiCl)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal balance
-
Appropriate animal restraints
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dose Calculation and Preparation:
-
On the day of the experiment, weigh each mouse.
-
Prepare the LiCl solution in sterile saline to the desired concentration. For example, to prepare a 200 mg/kg dose for a 25g mouse, you would need to administer 5 mg. If your solution concentration is 5 mg/mL, you would inject 1 mL.
-
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Administer the calculated volume of the LiCl solution via intraperitoneal injection.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., forced swim test, open field test) at a predetermined time after injection (e.g., 5 hours).[7]
-
-
Monitoring:
-
Monitor animals for any adverse effects.
-
Protocol 3: Oral Administration of Lithium Carbonate in Drinking Water for Chronic Studies in Mice
Objective: To evaluate the long-term effects of lithium administration.
Materials:
-
Lithium carbonate
-
Drinking water bottles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week.
-
Preparation of Lithium-Containing Water:
-
Prepare a solution of lithium carbonate in drinking water at the desired concentration (e.g., 600 mg/L).[8]
-
Ensure the lithium carbonate is fully dissolved.
-
-
Administration:
-
Provide the lithium-containing water to the mice as their sole source of drinking water.
-
Replace the water bottles with freshly prepared solution regularly (e.g., every 2-3 days) to ensure stability and accurate dosing.
-
-
Monitoring:
-
Monitor water consumption to estimate the daily dose of lithium received by each animal.
-
Monitor body weight and general health status throughout the study.
-
At the end of the study, blood and tissue samples can be collected for analysis of lithium levels and other relevant endpoints.
-
Signaling Pathway Diagram: Putative Neuroprotective Mechanism of Lithium
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolic Fate of [14C]Cefamandole, a Parenteral Cephalosporin Antibiotic, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Experimental studies in animals on the nephrotoxicity of some new cephalosporin antibiotics: cefamandole, EMD 29 645, and 29 946 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicologic evaluation of cefamandole nafate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hematologic effects of cefonicid and cefazedone in the dog: a potential model of cephalosporin hematotoxicity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antimicrobial potential of lithium complex against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coadministration of lithium and celecoxib reverses manic-like behavior and decreases oxidative stress in a dopaminergic model of mania induced in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coadministration of lithium and celecoxib attenuates the behavioral alterations and inflammatory processes induced by amphetamine in an animal model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of lithium in cultured cells and animal models of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synergistic Antibiotic Studies of Cefamandole
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the synergistic antibiotic effects of Cefamandole. Initial literature searches for synergistic studies involving Cefamandole lithium did not yield specific research on this combination. However, a well-documented synergistic relationship exists between Cefamandole and Erythromycin against certain bacteria, notably Bacteroides fragilis. Therefore, this document will focus on the Cefamandole-Erythromycin combination as a primary example to illustrate the principles and methodologies of synergistic antibiotic studies. Lithium-based compounds are independently being investigated for their antimicrobial properties, but their synergistic action with Cefamandole is not established in the current scientific literature.[1][2][3][4][5]
Application Note 1: Synergistic Action of Cefamandole and Erythromycin against Bacteroides fragilis
Background
Bacteroides fragilis is an anaerobic, Gram-negative bacterium that can cause serious infections, particularly in the abdominal cavity. The combination of Cefamandole, a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis, and Erythromycin, a macrolide antibiotic that inhibits protein synthesis, has demonstrated significant synergistic activity against B. fragilis strains.[6][7][8] This synergy is particularly noteworthy as it can increase the potency of Cefamandole by more than 100-fold, potentially overcoming resistance and reducing required therapeutic doses.[6][7]
Mechanism of Synergy
The proposed mechanism for the synergistic interaction between Cefamandole and Erythromycin involves a multi-pronged attack on the bacterium[6][7]:
-
Inhibition of Beta-Lactamase: Erythromycin may inhibit the production of beta-lactamase enzymes by B. fragilis. These enzymes are a primary defense mechanism against beta-lactam antibiotics like Cefamandole, as they hydrolyze the beta-lactam ring, inactivating the drug.
-
Increased Cell Wall Permeability: Cefamandole's disruption of the cell wall can enhance the penetration of Erythromycin into the bacterial cell. This allows Erythromycin to reach its ribosomal target more effectively.
-
Decreased Inoculum Effect: The combination may also reduce the "inoculum effect," where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial density.
Quantitative Data
The following table summarizes the in vitro synergistic activity of Cefamandole and Erythromycin against eight strains of Bacteroides fragilis subsp. fragilis. The data demonstrates a significant reduction in the MIC of Cefamandole in the presence of subinhibitory concentrations of Erythromycin.[6]
| Bacterial Strain | Cefamandole MIC (µg/mL) Alone | Erythromycin MIC (µg/mL) Alone | Cefamandole MIC (µg/mL) with 0.25 µg/mL Erythromycin | Cefamandole MIC (µg/mL) with 0.5 µg/mL Erythromycin |
| Strain 1 | 64 | 4 | 0.25 | 0.12 |
| Strain 2 | 128 | 8 | 1.0 | 0.5 |
| Strain 3 | 32 | 2 | 0.12 | 0.06 |
| Strain 4 | 128 | 4 | 0.5 | 0.25 |
| Strain 5 | 256 | 8 | 1.0 | 0.5 |
| Strain 6 | 64 | 2 | 0.25 | 0.12 |
| Strain 7 | >512 | 16 | 4.0 | 2.0 |
| Strain 8 | 128 | 4 | 0.5 | 0.25 |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.[9][10][11]
Materials:
-
This compound salt (analytical grade)
-
Erythromycin gluceptate (analytical grade)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., supplemented Brain Heart Infusion broth for anaerobes)
-
Bacterial inoculum of the test organism (e.g., B. fragilis) standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., phosphate buffer, pH 7.2)
-
Incubator (anaerobic conditions for B. fragilis)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefamandole and Erythromycin in a suitable solvent or buffer at a concentration of 1000 µg/mL.
-
Plate Setup:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of Cefamandole to be tested to the wells in rows A-G.
-
Perform serial twofold dilutions of Cefamandole across the plate from column 1 to column 10 by transferring 50 µL from the preceding well.
-
In the first row, add 50 µL of the highest concentration of Erythromycin to be tested to the wells in columns A-G.
-
Perform serial twofold dilutions of Erythromycin down the plate from row A to row G by transferring 50 µL from the preceding well.
-
The result is a checkerboard pattern of antibiotic concentrations.
-
Column 11 should contain only dilutions of Cefamandole (Erythromycin control), and row H should contain only dilutions of Erythromycin (Cefamandole control).
-
Well H12 should contain only broth and inoculum (growth control).
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after adding 100 µL of the inoculum to all wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C in an anaerobic chamber for 24-48 hours for B. fragilis).
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by using a microplate reader.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Cefamandole + FIC of Erythromycin where: FIC of Cefamandole = (MIC of Cefamandole in combination) / (MIC of Cefamandole alone) FIC of Erythromycin = (MIC of Erythromycin in combination) / (MIC of Erythromycin alone)
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Protocol 2: Time-Kill Assay for Confirmation of Synergy
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[12][13]
Materials:
-
This compound salt
-
Erythromycin gluceptate
-
Log-phase culture of the test organism
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Apparatus for performing viable cell counts (e.g., agar plates, spiral plater)
Procedure:
-
Inoculum Preparation: Prepare a log-phase culture of the test organism in broth to a starting density of approximately 5 x 10^5 CFU/mL.
-
Test Conditions: Set up tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
Cefamandole alone (at a relevant concentration, e.g., MIC)
-
Erythromycin alone (at a relevant concentration, e.g., a subinhibitory concentration)
-
Cefamandole and Erythromycin in combination
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for a checkerboard microdilution assay.
Caption: Proposed synergistic mechanism of Cefamandole and Erythromycin.
References
- 1. In vitro and in vivo antimicrobial potential of lithium complex against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTIBACTERIAL EFFECT OF SELENIUM, GERMANIUM, AND LITHIUM ON CLINICALLY IMPORTANT BACTERIA GROWING IN PLANKTONIC CULTURE AND BIOFILMS � SOME MEDICAL IMPLICATIONS - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 3. Antibacterial Evaluation of Lithium-Loaded Nanofibrous Poly(L-Lactic Acid) Membranes Fabricated via an Electrospinning Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antimicrobial potential of lithium complex against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium and antidepressants: stimulating immune function and preventing and reversing infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Action of Erythromycin and Cefamandole Against Bacteroides fragilis Subsp. fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic action of erythromycin and cefamandole against Bacteroides fragilis subsp. fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Synergistic Action of Erythromycin and Cefamandole [research.amanote.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. 抗生素杀灭曲线 [sigmaaldrich.com]
Troubleshooting & Optimization
Cefamandole Lithium Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Cefamandole lithium.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cefamandole in aqueous solutions?
A1: The primary degradation pathway for Cefamandole in aqueous solutions is hydrolysis of the β-lactam ring. This reaction is catalyzed by both hydrogen and hydroxide ions, and also occurs spontaneously via water catalysis. The stability of Cefamandole is highly pH-dependent, with the greatest stability observed in the pH range of 3.5 to 5.[1]
Q2: How do temperature and humidity affect the stability of Cefamandole in the solid state?
A2: Temperature and relative humidity (RH) are critical factors influencing the stability of Cefamandole in the solid state. The degradation process follows first-order kinetics and is accelerated at higher temperatures and humidity levels. For instance, degradation occurs more rapidly at an RH of over 50% compared to dry conditions (0% RH).[1]
Q3: What are the expected degradation products of Cefamandole under forced degradation conditions?
A3: Under forced degradation conditions, Cefamandole is expected to degrade into several products. Hydrolysis (acidic and basic) primarily leads to the opening of the β-lactam ring. Oxidative stress may target the sulfide linkage, and photolytic degradation can also occur, potentially leading to decarboxylation or other rearrangements, similar to other cephalosporins.[2][3]
Q4: Is there a difference in the degradation pathways between this compound and Cefamandole nafate?
A4: Cefamandole nafate is a prodrug (an O-formyl ester) that is designed to rapidly hydrolyze in the body to release the active Cefamandole.[4][5] Therefore, the initial degradation step of Cefamandole nafate is its conversion to Cefamandole. Subsequent degradation pathways of the active Cefamandole molecule (e.g., hydrolysis of the β-lactam ring, oxidation) would be the same regardless of whether the starting material was the lithium salt or the nafate ester.
Q5: What is the recommended method for analyzing Cefamandole and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantitative analysis of Cefamandole and its degradation products. A stability-indicating HPLC method can effectively separate the intact drug from its various degradants, which is crucial for accurate stability assessment.[1] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[2][6]
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental analysis of Cefamandole degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Secondary interactions with silanol groups on the column. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to be within the optimal range for Cefamandole stability and chromatography (typically around pH 3.5-5). 3. Reduce the sample concentration or injection volume. 4. Use a lower pH mobile phase or add a competing base like triethylamine to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Pump malfunction or leaks. 3. Temperature variations. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 3. Use a column oven to maintain a constant temperature. |
| No or Low Degradation Observed in Forced Degradation Study | 1. Stress conditions are too mild. 2. Cefamandole is stable under the applied conditions. | 1. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. A target degradation of 5-20% is generally recommended.[7] 2. If no degradation is observed even under harsh conditions, the molecule can be considered stable under that specific stress. |
| Excessive Degradation (>50%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve the target degradation of 5-20%.[7] |
| Difficulty in Identifying Degradation Products with LC-MS | 1. Low concentration of degradation products. 2. Co-elution of degradation products. 3. Ion suppression effects. | 1. Concentrate the sample before analysis. 2. Optimize the HPLC method to improve the separation of degradation products. 3. Dilute the sample or modify the mobile phase to reduce ion suppression. |
Data Presentation
The following table summarizes the stability of Cefamandole nafate in various solutions at different temperatures. This data can be used as a reference for designing experiments with this compound, keeping in mind that the nafate ester hydrolyzes to the active Cefamandole.
| Solvent | Concentration | Storage Temperature (°C) | Stability Period | Reference |
| 0.9% Sodium Chloride Injection | 2% | 24 | Approx. 5 days | [8] |
| 0.9% Sodium Chloride Injection | 2% | 5 | 44 days | [8] |
| 5% Dextrose Injection | 2% | 24 | Approx. 5 days | [8] |
| 5% Dextrose Injection | 2% | 5 | 44 days | [8] |
| Frozen Solution | I.V. dilutions | -20 | 26 weeks | [4] |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The conditions should be optimized to achieve a target degradation of 5-20%.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a pH of 3.5-5) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified period (e.g., 30, 60, 120 minutes).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a weighed amount in the solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample after the exposure period. A control sample should be kept in the dark under the same temperature conditions.
-
3. HPLC Analysis:
-
A stability-indicating HPLC method should be used. An example method for a similar cephalosporin is provided below and should be optimized for Cefamandole.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 20 µL
-
Visualizations
Caption: Major degradation pathways of Cefamandole.
Caption: Experimental workflow for forced degradation study.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of cefamandole nafate to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 6. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Cefamandole: in vitro and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cefamandole lithium instability in solution
Welcome to the technical support center for Cefamandole lithium. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
Q1: My this compound solution is losing potency much faster than I expected. What are the most common causes?
A: The instability of this compound in aqueous solutions is a known issue primarily driven by the hydrolysis of its β-lactam ring, which is essential for its antibacterial activity[1]. Several factors can accelerate this degradation:
-
pH: The pH of the solution is the most critical factor. Cefamandole is most stable in a slightly acidic environment.
-
Temperature: Higher temperatures significantly increase the rate of degradation.
-
Buffer Composition: Certain buffer components can actively participate in and catalyze the degradation process[1].
-
Storage Duration: The compound will naturally degrade over time, even under optimal conditions.
This guide will walk you through troubleshooting each of these factors.
Q2: What is the optimal pH for preparing and storing this compound solutions?
A: The optimal pH for Cefamandole stability is between pH 3.5 and 5.0 [1]. Outside of this range, the degradation is accelerated through either specific acid or base catalysis. Degradation is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions[1]. Therefore, maintaining the pH within this narrow window is crucial for maximizing the solution's shelf-life.
Q3: I've noticed a precipitate or haziness in my Cefamandole solution after storing it in the freezer. What is happening?
A: This is a common observation when solutions are not stored at the optimal freezing temperature. Studies on frozen Cefamandole nafate solutions have shown that while they are stable for at least 26 weeks at -20°C, storage at -10°C can lead to issues[2]. At -10°C, some samples may not freeze completely, resulting in a turbid or hazy appearance when thawed[2]. This is likely due to the formation of concentrated solute phases that can affect solubility and stability. For long-term storage, ensure solutions are maintained at a consistent -20°C.
Q4: Does the type of buffer I use for my experiment affect the stability of this compound?
A: Yes, absolutely. The choice of buffer has a significant impact due to general acid-base catalysis.
-
Catalytic Buffers: Phosphate and acetate buffers have been shown to catalyze the degradation of Cefamandole[1]. Their components can directly participate in the hydrolysis reaction, increasing the overall degradation rate.
-
Non-Catalytic Buffers: Borate buffers do not demonstrate a significant catalytic effect and are a better choice when formulating solutions[1].
If your experimental design allows, using a borate buffer or simply adjusting the pH of an unbuffered solution (e.g., with HCl) within the optimal range (pH 3.5-5.0) is recommended.
Q5: How should I properly reconstitute and store powdered this compound to maximize its stability?
A: Proper handling during reconstitution and subsequent storage is key to preserving the compound's integrity.
Reconstitution:
-
Allow the lyophilized powder vial to reach room temperature before opening to prevent condensation.
-
Aseptically add the required volume of a suitable diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride).
-
Gently swirl or invert the vial until the powder is completely dissolved. Avoid vigorous shaking, as it can introduce air and potentially lead to oxidation or foaming.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
Storage:
-
Short-Term (up to 5 days): Store the reconstituted solution at refrigerated temperatures (e.g., 5°C). At 24°C, solutions are only stable for approximately five days[3].
-
Long-Term (weeks to months): For longer storage, aliquot the solution into single-use vials and freeze at -20°C . Solutions stored at -20°C are stable for at least 26 weeks[2]. Avoid repeated freeze-thaw cycles.
Q6: How can I accurately measure the degradation of this compound in my experiments?
A: The most reliable and widely used method for stability studies of Cefamandole is High-Performance Liquid Chromatography (HPLC) [1][3]. HPLC is essential because it can effectively separate the intact Cefamandole from its degradation products, such as the hydrolyzed, inactive form[3]. Other methods, like colorimetric assays that detect the β-lactam ring, can be misleading as they may not distinguish between the active drug and its hydrolyzed, inactive byproducts[3].
Data Summary Tables
Table 1: Influence of pH on Cefamandole Stability
| pH Range | Stability Profile | Primary Degradation Mechanism |
| < 3.5 | Poor | Specific Acid-Catalyzed Hydrolysis[1] |
| 3.5 - 5.0 | Optimal | Spontaneous Hydrolysis (Lowest Rate) [1] |
| > 5.0 | Poor | Specific Base-Catalyzed Hydrolysis[1] |
Table 2: Effect of Temperature on Cefamandole Solution Stability
| Storage Condition | Approximate Stability Duration | Reference |
| Room Temperature (24°C) | ~5 days | [3] |
| Refrigerated (5°C) | ~44 days | [3] |
| Frozen (-10°C) | Unreliable; potential for haze upon thawing | [2] |
| Frozen (-20°C) | ≥ 26 weeks | [2] |
Key Experimental Protocols
Protocol 1: Standard Reconstitution of Powdered this compound
-
Preparation: Ensure the this compound powder, diluent (e.g., Sterile Water for Injection or 0.9% Sodium Chloride), and all equipment are at room temperature. Work in a sterile environment (e.g., a laminar flow hood).
-
Diluent Addition: Using a sterile syringe, aseptically withdraw the calculated volume of diluent required to achieve the desired final concentration.
-
Injection: Carefully inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial in a circular motion on a flat surface. Do not shake vigorously. Continue until all powder is completely dissolved and the solution is clear.
-
Inspection: Visually inspect the final solution for any particulate matter or discoloration. Do not use if particles are present.
-
Storage: Use the solution immediately or store it according to the temperature guidelines in Table 2. If freezing, dispense into single-use aliquots to avoid freeze-thaw cycles.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Specific parameters should be optimized for your instrument and specific experimental needs.
-
Objective: To quantify the remaining concentration of active Cefamandole and separate it from its degradation products over time.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase analytical column.
-
-
Mobile Phase Preparation: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate, pH adjusted to the desired range) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized to achieve good separation.
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen mobile phase or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from your experimental Cefamandole solution.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength appropriate for Cefamandole (e.g., ~254 nm).
-
Run Time: Sufficiently long to allow for the elution of Cefamandole and any major degradation products.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Cefamandole standard against its concentration.
-
Using the peak area of Cefamandole from your experimental samples, calculate its concentration at each time point using the calibration curve.
-
Plot the concentration of Cefamandole versus time to determine the degradation kinetics. Stability is often defined as the time it takes for the concentration to drop to 90% of its initial value (t₉₀).
-
Visual Diagrams
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Cefamandole and Biochemical Assay Interference
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference of the antibiotic cefamandole in biochemical assays. While there is no widespread, documented evidence of cefamandole directly interfering with lithium assays, this guide uses the well-established interference of cefamandole with creatinine assays as a practical example to illustrate the principles of identifying, troubleshooting, and mitigating drug-induced assay interference.
Frequently Asked Questions (FAQs)
Q1: Does cefamandole interfere with lithium assays?
A1: Based on available scientific literature, there is no direct and conclusive evidence to suggest that cefamandole interferes with the common methods used for measuring serum lithium concentrations, such as ion-selective electrodes (ISE), flame photometry, or atomic absorption spectroscopy (AAS). However, it is crucial to remain vigilant for unexpected results and to have protocols in place to investigate potential interferences.
Q2: What is a known example of cefamandole interference in a biochemical assay?
A2: Cefamandole and other cephalosporin antibiotics are well-documented to interfere with creatinine assays that utilize the Jaffé reaction.[1][2] This interference can lead to a falsely elevated creatinine level.[3][4]
Q3: What is the mechanism of cefamandole interference in the Jaffé creatinine assay?
A3: In the Jaffé reaction, creatinine reacts with picric acid in an alkaline solution to form a red-orange complex. Cefamandole and other cephalosporins can also react with the alkaline picrate, forming a similar colored compound that absorbs light at the same wavelength as the creatinine-picrate complex.[1] This leads to an overestimation of the true creatinine concentration.
Q4: At what concentrations does cefamandole interfere with creatinine assays?
A4: The magnitude of interference is proportional to the concentration of the drug in the sample.[3] While some studies have found negligible interference from cefamandole at typical therapeutic concentrations, others have shown the potential for interference, especially at higher doses or in patients with renal impairment where the drug may accumulate.[3][4]
Q5: Are there alternative methods for creatinine measurement that are not affected by cefamandole?
A5: Yes, enzymatic methods for creatinine measurement are available and are generally not affected by cephalosporin interference.[1] These methods are more specific for creatinine and are recommended when patients are receiving high doses of cephalosporins.
Troubleshooting Guide: Suspected Cefamandole Interference
If you suspect that cefamandole is interfering with your biochemical assay, follow this step-by-step guide to troubleshoot the issue.
Symptom: Inconsistent or unexpectedly high/low analyte readings in samples from patients receiving cefamandole.
Initial Assessment Workflow
Caption: Initial workflow for investigating suspected assay interference.
Step 1: Verify Patient Medication and Timing
-
Confirm that the patient is receiving cefamandole and note the dosage and time of the last administration relative to sample collection. The half-life of cefamandole is approximately 0.5 to 1.2 hours after intravenous injection and 1 to 1.5 hours after intramuscular injection, with peak serum concentrations varying by dose and administration route.[5]
Step 2: Consult Assay Documentation
-
Review the package insert or technical data sheet for your assay to check for any listed interferences from cephalosporins or other antibiotics.
Step 3: Perform a Dilution Study
-
Analyze serial dilutions of the patient sample. If an interfering substance is present, the apparent concentration of the analyte may not decrease linearly with dilution.
Step 4: Spike and Recovery Experiment
-
Add a known amount of the analyte (the "spike") to the patient sample and a control sample. If the recovery of the spike in the patient sample is significantly different from the control, it suggests the presence of an interfering substance.
Step 5: Test Cefamandole in a Blank Matrix
-
Prepare a solution of cefamandole in a sample matrix that does not contain the analyte of interest (e.g., saline or a drug-free serum pool). Analyze this sample to see if cefamandole itself produces a signal in the assay.
Step 6: Consider an Alternative Method
-
If interference is confirmed, consider using an alternative analytical method that is less susceptible to interference. For example, if you suspect interference in a colorimetric assay, a chromatographic or mass spectrometric method may provide more accurate results.
Quantitative Data Summary
The following tables provide a summary of relevant concentration data for cefamandole and lithium.
Table 1: Cefamandole Serum Concentrations
| Dosage | Peak Serum Concentration (µg/mL) |
| 500 mg Intramuscular | ~13 |
| 1 g Intramuscular | ~25 |
| 1 g Intravenous | 68 - 147 |
| 2 g Intravenous | ~240 |
| 3 g Intravenous | ~533 |
| Source:[5][6] |
Table 2: Lithium Therapeutic and Toxic Levels
| Level | Serum Concentration (mEq/L) |
| Therapeutic Range | 0.6 - 1.2 |
| Potentially Toxic | > 1.5 |
| Severe Toxicity | > 2.5 |
| Potentially Fatal | > 3.5 |
| Source:[7][8][9] |
Experimental Protocols
Protocol 1: Method Validation for Drug Interference (Spike and Recovery)
Objective: To determine if cefamandole interferes with the quantification of an analyte in a given assay.
Methodology:
-
Prepare a Cefamandole Stock Solution: Dissolve cefamandole in the appropriate solvent to create a concentrated stock solution.
-
Prepare Spiked Samples:
-
Take two aliquots of a pooled serum sample with a known baseline concentration of the analyte.
-
To one aliquot (the "spiked sample"), add a small volume of the analyte stock solution to achieve a concentration in the upper-mid range of the assay.
-
To the second aliquot (the "spiked sample with potential interferent"), add the same amount of analyte stock solution and a volume of the cefamandole stock solution to achieve a clinically relevant concentration (e.g., 100 µg/mL).
-
-
Prepare Control Samples:
-
Prepare a "baseline" sample with just the pooled serum.
-
Prepare a "cefamandole control" by adding the same amount of cefamandole as in the spiked sample with potential interferent to an aliquot of the pooled serum.
-
-
Assay Analysis: Analyze all prepared samples according to the standard operating procedure of the assay.
-
Calculate Recovery:
-
Recovery (%) = [(Measured Concentration in Spiked Sample - Baseline Concentration) / Spiked Concentration] * 100
-
Compare the recovery percentage between the spiked sample and the spiked sample with cefamandole. A significant difference suggests interference.
-
Protocol 2: General Protocol for Sample Dilution to Mitigate Interference
Objective: To reduce the concentration of a suspected interfering substance to a level where it no longer affects the assay results.
Methodology:
-
Prepare serial dilutions of the patient sample using a diluent recommended by the assay manufacturer (e.g., 1:2, 1:4, 1:8).
-
Analyze the undiluted and diluted samples.
-
Multiply the results from the diluted samples by their respective dilution factors to obtain the corrected concentrations.
-
If the corrected concentrations from the different dilutions are consistent and plateau at a certain dilution factor, this suggests that the interference has been minimized. The consistent value can be considered the more accurate result.
Signaling Pathways and Workflows
Logical Relationship for Investigating Assay Interference
Caption: A logical workflow for the identification and confirmation of assay interference.
References
- 1. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical interference of drugs in clinical chemistry: II--The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of cephalosporins and cefoxitin with serum creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of selected second- and third-generation cephalosporins with creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Lithium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bpac.org.nz [bpac.org.nz]
Technical Support Center: Cefamandole Lithium in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Cefamandole lithium in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a second-generation, broad-spectrum cephalosporin antibiotic. In cell culture, its primary role is to prevent or eliminate bacterial contamination, ensuring the uncontaminated growth of eukaryotic cells for research and biopharmaceutical production.
Q2: I observed a precipitate in my culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in culture media can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the media.
-
pH Instability: The solubility and stability of β-lactam antibiotics like Cefamandole are often pH-dependent.
-
Interaction with Media Components: Cell culture media are complex mixtures containing various salts, amino acids, and other components. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are known to sometimes form insoluble salts with certain compounds.[1][2][3]
-
Improper Storage or Handling: Incorrect storage temperatures or repeated freeze-thaw cycles of stock solutions can lead to drug degradation and precipitation.[2][4]
-
Localized High Concentration: Adding a concentrated stock solution too quickly without proper mixing can create localized areas of supersaturation, leading to precipitation.
Q3: How can I confirm that the precipitate is this compound?
To determine if the precipitate is related to the antibiotic, you can perform a simple control experiment. Prepare a cell-free medium with the same concentration of this compound and incubate it under the same conditions as your cell cultures. If precipitation occurs, it is likely due to an interaction between the antibiotic and the media components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately after adding this compound stock solution. | Localized High Concentration | Add the stock solution dropwise to the medium while gently swirling to ensure immediate and even distribution. |
| Temperature Shock | Warm the this compound stock solution to room temperature before adding it to the pre-warmed (e.g., 37°C) culture medium. | |
| Highly Concentrated Stock Solution | Prepare a less concentrated stock solution of this compound. | |
| Precipitate forms over time during incubation. | pH Instability | Ensure the culture medium is properly buffered and the pH is within the optimal range for both the cells and the stability of the antibiotic. |
| Interaction with Divalent Cations | Consider using a medium with lower concentrations of calcium and magnesium if possible for your cell line. When preparing media from powder, ensure that calcium chloride is dissolved separately and added last to prevent precipitation with other salts.[1][2][3] | |
| Drug Degradation | Prepare fresh this compound stock solutions regularly and store them in appropriate single-use aliquots at -20°C or -70°C to avoid repeated freeze-thaw cycles.[4] |
Data Presentation
Table 1: Solubility of Cefamandole Salts
| Compound | Solvent | Solubility (mg/mL) |
| Cefamandole Sodium | Water | 450[5] |
| Cefamandole Sodium | Methanol | 88[5] |
| Cefamandole Sodium | DMSO | >200[5] |
| Cefamandole Nafate | Methanol | 50[5] |
Table 2: General Stability of Cephalosporins in Solution
| Condition | General Observation | Recommendation |
| pH | Stability is often optimal in a slightly acidic to neutral pH range (pH 4-7). | Ensure the pH of your culture medium is stable and within the recommended range for your cells. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at low temperatures (-20°C or -70°C) and avoid prolonged exposure of supplemented media to room temperature.[4] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation.[2][4] | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile water or PBS to the conical tube to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the this compound stock solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the antibiotic name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -70°C for long-term storage.
Protocol 2: Determining the Optimal Concentration of this compound in a Specific Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
Your specific cell culture medium (serum-free and serum-supplemented)
-
Prepared sterile stock solution of this compound
-
Sterile multi-well plates (e.g., 24-well or 48-well) or sterile tubes
-
Incubator (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. Test a range of final concentrations (e.g., 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, 200 µg/mL).
-
Include a control well/tube with only the culture medium.
-
Dispense each concentration into separate wells of the multi-well plate or into separate tubes.
-
Incubate the plate/tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for any signs of precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
Record the highest concentration at which no precipitation is observed. This will provide an empirical solubility limit for this compound in your specific medium under your experimental conditions.
Visualizations
References
Cefamandole Lithium Quality Control & Purity Testing: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefamandole lithium. It addresses common issues encountered during quality control and purity testing experiments.
Section 1: Troubleshooting Guides
This section provides systematic approaches to resolving common analytical issues.
HPLC Analysis of Cefamandole: Troubleshooting Poor Peak Shape
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Poor peak shape can compromise the accuracy and precision of a method.
Problem: Peak Tailing
-
Symptom: The back half of the Cefamandole peak is wider than the front half.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Functional groups on Cefamandole can interact with free silanol groups on silica-based C18 columns. |
| Adjust Mobile Phase pH: Lowering the pH to 2.5-3.5 can suppress silanol ionization. | |
| Use an End-Capped Column: Employ a high-quality, end-capped C18 column. | |
| Add a Competing Base: Incorporate a small amount of triethylamine (TEA) (e.g., 0.1% v/v) into the mobile phase to compete for active sites. | |
| Low Buffer Concentration | Inadequate buffering can lead to inconsistent on-column pH. |
| Ensure the buffer concentration is sufficient, typically between 10-50 mM. | |
| Column Overload | Injecting too much sample can saturate the stationary phase. |
| Reduce the injection volume or dilute the sample. | |
| Column Contamination/Degradation | Contaminants or a degraded stationary phase can create active sites. |
| Flush the column with a strong solvent or replace it if necessary. |
Problem: Peak Fronting
-
Symptom: The front half of the Cefamandole peak is wider than the back half.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | Injecting too high a concentration of the sample. |
| Dilute the sample and re-inject. | |
| Incompatible Sample Solvent | The sample is dissolved in a solvent significantly stronger than the mobile phase. |
| Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column Collapse | A physical change in the column packing due to extreme pH or temperature. |
| Replace the column and ensure operating conditions are within the manufacturer's recommendations. |
Problem: Peak Splitting
-
Symptom: The Cefamandole peak is divided into two or more peaks.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Head Issues | A void or contamination at the head of the column. |
| Reverse-flush the column or replace it. | |
| Co-eluting Impurity | An impurity is eluting at a very similar retention time. |
| Adjust the mobile phase composition or gradient to improve separation. | |
| Chemical Effects | On-column degradation or isomerization. |
| Investigate sample stability in the mobile phase and adjust conditions if necessary. |
dot
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Ion Chromatography (IC) for Lithium Analysis: Troubleshooting Guide
Ion chromatography is a robust technique for quantifying lithium and potential cationic impurities.
Problem: Inconsistent Retention Times
-
Symptom: The retention time for the lithium peak shifts between injections.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Eluent Preparation Issues | Inconsistent eluent composition. |
| Prepare fresh eluent carefully and ensure all components are fully dissolved. Use an electrolytic eluent generation system for enhanced reproducibility. | |
| Pump Malfunction | Fluctuations in flow rate due to leaks or faulty seals. |
| Check for leaks at pump fittings and seals. Flush the system to remove any salt buildup. | |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. |
| Use a column oven to maintain a constant temperature. |
Problem: Poor Sensitivity or No Peak
-
Symptom: The lithium peak is very small or absent.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Eluent Concentration | The eluent is too strong, causing the analyte to elute too quickly. |
| Verify the eluent composition and concentration. | |
| Detector Issues | Suppressor malfunction or incorrect detector settings. |
| Check the suppressor function and detector parameters. | |
| Sample Preparation Error | The sample is too dilute or was prepared incorrectly. |
| Verify the sample preparation procedure and concentrations. |
dot
Caption: Logical workflow for troubleshooting Ion Chromatography issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities and degradation products of Cefamandole?
A1: Common impurities can arise from the manufacturing process or degradation. These include:
-
Process-related impurities: Starting materials and intermediates from the synthesis of Cefamandole.
-
Degradation products: Cefamandole can degrade through several pathways, especially when exposed to stress conditions like acid, base, oxidation, heat, and light. Key degradation pathways include:
-
Hydrolysis of the β-lactam ring: This is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[1]
-
Epimerization: Isomerization at certain stereocenters can occur.[2]
-
Cleavage of the N-methylthiotetrazole side chain. [3]
-
Polymerization: Formation of dimers or oligomers has been observed.[2]
-
A study on cefamandole nafate identified 19 unknown impurities, including two polymerized impurities, formed through various degradation pathways.[2]
Q2: What are typical acceptance criteria for Cefamandole purity?
A2: While specific limits may vary based on the pharmacopeia and product specifications, typical quality control specifications for Cefamandole are:
-
Individual specified impurity: ≤ 0.5% by HPLC peak area.[3]
-
Total related substances: ≤ 2.0% by HPLC.[3]
-
Assay of Cefamandole: ≥ 95.0% on an anhydrous basis.[3]
Q3: How should forced degradation studies for this compound be conducted?
A3: Forced degradation studies are essential for developing and validating stability-indicating methods.[4][5] The drug substance should be subjected to a variety of stress conditions to induce degradation.[6]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). |
| Base Hydrolysis | 0.1 M NaOH at room temperature. |
| Oxidation | 3-30% H₂O₂ at room temperature. |
| Thermal Degradation | Dry heat (e.g., 70-80°C) for a specified duration. |
| Photodegradation | Exposure to UV and visible light (as per ICH Q1B guidelines). |
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent drug.[7]
Q4: What are the key considerations for quantifying lithium in this compound?
A4: The lithium content is critical for the correct stoichiometry and dosage.
-
Methodology: Ion chromatography (IC) with suppressed conductivity detection is a highly effective method.[8] Flame photometry is also a common technique described in USP monographs for lithium salts.[9][10]
-
Potential Impurities: Sodium and calcium are common cationic impurities in lithium salts and should be monitored.[8]
-
Sample Preparation: Avoid using glassware for preparing lithium solutions, as lithium ions can adsorb to glass surfaces. Polymeric containers like high-density polyethylene (HDPE) are recommended.[8]
Section 3: Experimental Protocols
Stability-Indicating HPLC Method for Cefamandole
This protocol is a general guideline for a stability-indicating HPLC method for Cefamandole. Method optimization and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). For example, a mobile phase of methanol/aqueous solution (31/69 by vol) containing phosphoric acid, sodium sulfate, and triethylamine, adjusted to pH 6.0, has been described.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).[4]
-
Column Temperature: 30-40°C.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.
Ion Chromatography Method for Lithium
This protocol is based on the USP method for lithium carbonate analysis and can be adapted for this compound.[8]
-
Column: Cation-exchange column (e.g., Dionex IonPac CS16).[8]
-
Eluent: Methanesulfonic acid (MSA), which can be electrolytically generated for better reproducibility.[8]
-
Detection: Suppressed conductivity detection.[8]
-
Standard Preparation:
-
Prepare a stock solution of a USP Lithium Carbonate reference standard (e.g., 1000 mg/L) in deionized water. Do not use glassware.[8]
-
Prepare working standards by diluting the stock solution to appropriate concentrations.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in deionized water to a known volume in a polymeric volumetric flask.
-
Dilute the sample solution to fall within the calibration range of the working standards.
-
dot
Caption: General experimental workflows for Cefamandole and Lithium analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cefamandole - Wikipedia [en.wikipedia.org]
- 3. Rapid Detection of Lithium Concentrations in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 7. Human Metabolome Database: Showing metabocard for Cefamandole (HMDB0015421) [hmdb.ca]
- 8. scribd.com [scribd.com]
- 9. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nestgrp.com [nestgrp.com]
Cefamandole lithium stability issues under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of Cefamandole under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Cefamandole in aqueous solutions?
A1: Cefamandole exhibits its greatest stability in the pH range of 3.5 to 5.[1] Solutions within this pH range will show the slowest degradation rates.
Q2: What happens to Cefamandole stability at pH values outside the optimal range?
A2: Outside the optimal pH range of 3.5-5, the degradation of Cefamandole is accelerated.[1]
-
Acidic conditions (below pH 3.5): The degradation is catalyzed by hydrogen ions.[1] This typically involves the hydrolysis of the β-lactam ring, a key structural component for its antibacterial activity.[2]
-
Alkaline conditions (above pH 5): The degradation is catalyzed by hydroxide ions, which also leads to the cleavage of the β-lactam ring.[1][2]
Q3: What are the primary degradation pathways for Cefamandole?
A3: The primary degradation pathway for Cefamandole, like other cephalosporins, involves the hydrolysis and opening of the β-lactam ring.[1][2] This process can be catalyzed by acids, bases, or occur spontaneously through hydrolysis.[1] The specific degradation products can vary depending on the pH and buffer components present in the solution.
Q4: How does temperature affect the stability of Cefamandole solutions?
A4: The degradation of Cefamandole is temperature-dependent. As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. For example, Cefamandole solutions are stable for approximately five days at 24°C, while at 5°C, they can be stable for up to 44 days.[3]
Q5: Can buffer components influence the stability of Cefamandole?
A5: Yes, buffer components can have a catalytic effect on the degradation of Cefamandole.[1] Studies have shown that phosphate and acetate buffers can catalyze the degradation process.[1] In contrast, borate buffers have been observed to not have a significant catalytic effect.[1] When preparing Cefamandole solutions, it is crucial to consider the potential impact of the chosen buffer system on its stability.
Troubleshooting Guides
Issue 1: Rapid loss of Cefamandole potency in solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | Verify the pH of your Cefamandole solution. Adjust the pH to the optimal range of 3.5-5 using appropriate buffers.[1] |
| High storage temperature | Store Cefamandole solutions at refrigerated temperatures (e.g., 5°C) to slow down the degradation rate.[3] Avoid storing solutions at room temperature for extended periods. |
| Catalytic effect of buffer | If using phosphate or acetate buffers, consider switching to a non-catalytic buffer system, such as a borate buffer, if compatible with your experimental design.[1] |
| Presence of contaminants | Ensure all glassware and solvents are clean and free of acidic or basic contaminants that could alter the pH and accelerate degradation. |
Issue 2: Unexpected peaks observed during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This is expected, especially if the solution has been stored for some time or at a non-optimal pH. The primary degradation involves the opening of the β-lactam ring.[1][2] |
| Reaction with excipients | If your formulation contains other excipients, consider the possibility of interactions leading to additional degradation products. |
| Contaminated mobile phase or column | Run a blank to ensure the unexpected peaks are not coming from the HPLC system itself. |
Data Presentation
Table 1: pH-Dependent Stability of Cefamandole
| pH Range | Stability | Primary Degradation Catalyst |
| < 3.5 | Low | Hydrogen Ions[1] |
| 3.5 - 5.0 | High (Optimal) | Minimal [1] |
| > 5.0 | Low | Hydroxide Ions[1] |
Table 2: Temperature Effect on Cefamandole Solution Stability
| Storage Temperature | Approximate Stability Duration |
| 24°C | ~ 5 days[3] |
| 5°C | ~ 44 days[3] |
| -20°C | At least 26 weeks[4] |
Experimental Protocols
Protocol: HPLC Method for Cefamandole Stability Testing
This protocol is a modified example based on methods described in the literature for analyzing Cefamandole and its degradation products.[1]
1. Materials and Reagents:
-
Cefamandole lithium standard
-
Acetonitrile (HPLC grade)
-
Triethylamine
-
Phosphoric acid
-
Salicylic acid (internal standard)
-
Water (HPLC grade)
-
Buffer solutions (e.g., phosphate, acetate, borate) at various pH values
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution (e.g., 30:70 v/v). The aqueous phase consists of 10% triethylamine adjusted to pH 2.5 with phosphoric acid.[1]
-
Flow Rate: 0.8 mL/min[1]
-
Detection: UV at a specified wavelength (e.g., 254 nm)
-
Temperature: Ambient
-
Internal Standard: Salicylic acid solution (1.0 mg/mL) in the mobile phase.[1]
3. Sample Preparation:
-
Prepare Cefamandole solutions in the desired buffers at a known concentration.
-
For each time point in the stability study, withdraw an aliquot of the sample.
-
Mix the sample with the internal standard solution.
-
Inject a defined volume into the HPLC system.
4. Data Analysis:
-
Identify and quantify the peak corresponding to Cefamandole and any degradation products by comparing retention times with standards.
-
The degradation of Cefamandole typically follows first-order kinetics.[1] Plot the natural logarithm of the Cefamandole concentration versus time to determine the degradation rate constant (k) at each pH.
Visualizations
Caption: Cefamandole Degradation Pathway at Different pH Conditions.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding contamination in Cefamandole lithium stock solutions
This technical support center provides guidance on the preparation and handling of Cefamandole lithium stock solutions to minimize the risk of contamination and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Cefamandole sodium, a related salt, is soluble in water, methanol, and DMSO.[1] For most cell culture and microbiological applications, sterile, nuclease-free water is the recommended solvent. The choice of solvent should always be validated for compatibility with your specific experimental system.
Q2: How should I sterilize my this compound stock solution?
A2: Cefamandole is a beta-lactam antibiotic and is heat-sensitive. Therefore, you should not autoclave the stock solution. The recommended method for sterilization is filtration through a 0.22 µm sterile syringe filter.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: this compound powder should be stored at -20°C in a hygroscopic, inert atmosphere.[2] Once reconstituted, the stock solution should be aliquoted into sterile, single-use volumes and stored at -20°C.[3] Some studies on the related salt, cefamandole nafate, show stability for at least 26 weeks when stored at -20°C.[4] To minimize the risk of contamination and degradation from repeated freeze-thaw cycles, it is advisable to use each aliquot only once.[3]
Q4: What is the expected stability of Cefamandole in an aqueous solution?
A4: The stability of cefamandole is pH-dependent. Studies on cefamandole nafate indicate that it has the greatest stability in aqueous solutions with a pH between 3.5 and 5.[5] Cefamandole solutions have been found to be stable for approximately five days at 24°C and 44 days at 5°C.[6]
Q5: What are the common signs of contamination in my stock solution?
A5: Visual signs of microbial contamination include turbidity (cloudiness), color change, or the presence of particulate matter in the solution. If any of these are observed, the stock solution should be discarded immediately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Visible particles or cloudiness in the stock solution after preparation. | Incomplete dissolution: The concentration may be too high for the chosen solvent. Precipitation: The solution may have been stored improperly or is degrading. Microbial contamination: Introduction of bacteria or fungi during preparation. | Gently warm the solution and vortex to aid dissolution. If particles persist, consider preparing a more dilute stock. Ensure proper storage at -20°C in single-use aliquots.[2][3] Discard the solution and prepare a new stock using strict aseptic technique. |
| Loss of antibiotic efficacy in experiments. | Degradation of Cefamandole: The stock solution may have been stored for too long, subjected to multiple freeze-thaw cycles, or stored at an inappropriate temperature. Incorrect stock concentration: Errors in weighing the powder or calculating the dilution. | Prepare fresh stock solutions more frequently. Avoid repeated freeze-thaw cycles by using single-use aliquots.[3] Recalibrate your balance and double-check all calculations before preparing a new stock solution. |
| Sterile filter clogs during filtration. | Particulate matter in the powder: The starting material may contain insoluble impurities. High concentration of the solution: A highly concentrated solution can be more viscous and difficult to filter. Molecular aggregation: The antibiotic may be aggregating in the solution. | Allow any undissolved particles to settle before drawing the supernatant for filtration. Prepare a more dilute stock solution. Prepare the solution immediately before filtration and do not let it sit for extended periods. |
| Suspected contamination despite filtration. | Non-sterile technique: Contamination introduced from the work environment, equipment, or personnel.[7][8][9] Compromised filter integrity: The sterile filter may be damaged or not properly seated. Contaminated reagents: The solvent or this compound powder may have been contaminated prior to use. | Strictly adhere to aseptic techniques, including working in a laminar flow hood and using sterile consumables.[7] Inspect the filter for any defects before use and ensure it is securely attached to the syringe. Use sterile, high-purity water and visually inspect the antibiotic powder for any signs of discoloration or clumping before use. |
Data Presentation
Table 1: Properties and Handling of Cefamandole Salts
| Property | This compound | Cefamandole Sodium | Cefamandole Nafate |
| Molecular Formula | C₁₈H₁₇LiN₆O₅S₂[2] | C₁₈H₁₇N₆NaO₅S₂[1] | C₁₉H₁₇N₆NaO₆S₂[10] |
| Recommended Storage (Powder) | -20°C, hygroscopic, under inert atmosphere[2] | -20°C[1] | Information not available |
| Solubility | Data not available | Soluble in water, methanol, DMSO[1] | Soluble in water, sparingly soluble in methanol[10] |
| Recommended Storage (Solution) | -20°C in single-use aliquots[3] | -80°C for 6 months, -20°C for 1 month[3] | Stable for at least 26 weeks at -20°C[4] |
| Aqueous Stability | Data not available | Data not available | Most stable at pH 3.5-5[5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 50 mL conical tube
-
Sterile 10 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Pre-sterilize Workspace: Thoroughly clean and decontaminate a laminar flow hood or biological safety cabinet.
-
Calculate and Weigh: In the sterile hood, weigh out the required amount of this compound powder using aseptic technique. For a 10 mg/mL solution, you would weigh 100 mg for a final volume of 10 mL.
-
Dissolve: Aseptically transfer the powder to the sterile 50 mL conical tube. Add the desired volume of sterile water. Cap the tube tightly and vortex until the powder is completely dissolved.
-
Sterile Filtration:
-
Draw the this compound solution into the sterile 10 mL syringe.
-
Aseptically attach the sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a new sterile conical tube.
-
-
Aliquot and Store:
-
Aliquot the sterile stock solution into the sterile 1.5 mL microcentrifuge tubes.
-
Label each aliquot clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Experimental workflow for preparing a sterile this compound stock solution.
References
- 1. toku-e.com [toku-e.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msesupplies.com [msesupplies.com]
- 8. Possibilities of Contamination in Sterile Products | Pharmaguideline [pharmaguideline.com]
- 9. Top 5 Sources of Contamination in Sterile Areas & How to Prevent Them [pharmacores.com]
- 10. toku-e.com [toku-e.com]
Cefamandole lithium experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered with Cefamandole Lithium.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from Cefamandole Nafate or the sodium salt?
A1: this compound is the lithium salt of cefamandole, a second-generation broad-spectrum cephalosporin antibiotic.[1][2] In research and clinical applications, you may also encounter Cefamandole Nafate, which is a formate ester prodrug. This prodrug is administered parenterally and is rapidly converted to the biologically active cefamandole in the body and in bacteriological media.[3][4][5] Cefamandole is also available as a sodium salt.[6][7] The choice of salt can influence properties like solubility and stability.
Q2: Why might this compound be chosen for experiments?
A2: The lithium salt of cefamandole has been used in research, in some cases, due to its greater stability compared to the sodium salt, which is an important consideration for ensuring reproducibility in in-vitro studies.[8]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound powder is hygroscopic and should be stored at -20°C in a freezer under an inert atmosphere.[2] Stock solutions should be prepared fresh. If storage is necessary, they should be aliquoted and stored at -20°C or colder to minimize degradation.[9] Repeated freeze-thaw cycles should be avoided.
Q4: What is the mechanism of action of Cefamandole?
A4: Like other β-lactam antibiotics, cefamandole's bactericidal action comes from its ability to inhibit the final stage of bacterial cell wall synthesis.[10] It does this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which disrupts the peptidoglycan synthesis process, leading to cell lysis and death.[7]
Q5: Are there any known interactions between Cefamandole and Lithium ions that could affect my experiments?
A5: Yes. While you may be using the stable salt form, it's important to be aware that the dissociation of ions in solution can have effects. Co-administration of cefamandole and lithium has been associated with an increased risk of nephrotoxicity.[10] Additionally, lithium ions on their own can interact with various cellular processes, which could be a confounding factor in sensitive in-vitro models.[11][12][13]
Troubleshooting Guide: Solution Preparation and Stability
Problem: My Cefamandole solution is hazy or has precipitated.
-
Possible Cause 1: Low Temperature Storage. Solutions of cefamandole nafate, particularly those prepared with 5% Dextrose in Water (D5W) and stored at -10°C, can develop a transient haze upon thawing.[14]
-
Solution: Allow the solution to reach room temperature. If the haze does not clear, it may indicate precipitation due to other factors.
-
-
Possible Cause 2: Incomplete Dissolution. The salt form can affect solubility.
-
Solution: Ensure the powder is fully dissolved by gentle warming and/or sonication, as recommended for some salt forms like cefamandole sodium.[9] Always check the solubility information for your specific product.
-
-
Possible Cause 3: pH Changes. The stability of cefamandole is pH-dependent. A gradual decrease in pH can occur in frozen solutions over time, potentially affecting solubility.[14] Cefamandole nafate has its greatest stability in aqueous solutions between pH 3.5 and 5.[15]
-
Solution: Measure the pH of your final solution. If it is outside the optimal range, consider adjusting your buffering system.
-
Problem: I am concerned about the degradation of Cefamandole and its impact on experimental reproducibility.
-
Possible Cause 1: Hydrolysis. Cefamandole nafate is an ester prodrug that hydrolyzes to the active cefamandole. This conversion is rapid, with a half-life of less than an hour at a pH of 7.0 or above.[3] While this is expected, further degradation of the active cefamandole can occur.
-
Solution: For experiments requiring the stable prodrug form, working at a lower pH (e.g., pH 6.0) can slow hydrolysis.[3] For antimicrobial assays, it's important to recognize that the active compound is cefamandole. For quantification, use an HPLC method that can separate cefamandole nafate from cefamandole to accurately assess degradation.[16]
-
-
Possible Cause 2: Temperature and Time. Cefamandole solutions lose potency over time, and this process is accelerated at higher temperatures.
Troubleshooting Guide: Antimicrobial Susceptibility Testing (AST)
Problem: I am observing inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause 1: Inoculum Size Effect. Cefamandole's activity can be significantly affected by the bacterial inoculum size. Higher inocula can lead to markedly higher MIC values, particularly for species like Enterobacter.[17][18][19]
-
Solution: Strictly standardize your inoculum preparation to match established protocols (e.g., 0.5 McFarland standard). Ensure consistent final inoculum density in your assay (e.g., 5 x 10^5 cfu/mL for broth microdilution).[20]
-
-
Possible Cause 2: Variation in Media. The type of medium used can influence MIC results.[19]
-
Solution: Use the recommended medium for your specific organism and test method (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Ensure consistency in media batches and preparation.
-
-
Possible Cause 3: Emergence of Resistant Variants. Some bacteria, like Enterobacter species, have a high mutation rate to cefamandole resistance. Resistant variants can be selected for during the experiment, leading to higher MICs than expected.[18]
-
Solution: Be aware of "skipped tubes" (growth in higher concentration wells but not lower ones) in broth dilutions, which can indicate resistant subpopulations. When possible, perform colony counts from the MIC wells to check for resistant mutants.
-
-
Possible Cause 4: Hydrolysis of Prodrug. If using cefamandole nafate, it must be fully converted to cefamandole to exert its full antibacterial effect. Inadequate hydrolysis could lead to artificially high MICs.
-
Solution: For microbiological assays, it is recommended to pre-hydrolyze cefamandole nafate to ensure you are testing the active compound.[21]
-
Problem: My disk diffusion and broth microdilution results do not agree.
-
Possible Cause 1: Methodological Discrepancies. Different AST methods can yield varying results. Studies have shown discrepancies between automated systems and disk diffusion for cefamandole.[22] Disk diffusion tests may not always detect resistance that is apparent in broth dilution tests.[23]
-
Possible Cause 2: Inaccurate Zone Interpretation. Inner zone growth or other variations in zone morphology can complicate the interpretation of disk diffusion results.[26]
-
Solution: Use standardized lighting and measurement techniques. Refer to interpretive criteria from regulatory bodies like CLSI for accurate zone diameter interpretation.
-
Data Presentation
Table 1: Stability of Cefamandole Solutions
| Compound | Concentration & Diluent | Storage Temperature | Stability (Time to <90% Potency) | Reference |
|---|---|---|---|---|
| Cefamandole Nafate | 2% in 0.9% NaCl or 5% Dextrose | 24°C (Room Temp) | ~5 days | [16] |
| Cefamandole Nafate | 2% in 0.9% NaCl or 5% Dextrose | 5°C (Refrigerated) | ~44 days | [16] |
| Cefamandole Nafate | I.M. Dilutions | -20°C (Frozen) | 52 weeks | [14] |
| Cefamandole Nafate | I.V. Dilutions | -20°C (Frozen) | 26 weeks |[14] |
Table 2: Reproducibility of Cefamandole Quantification by HPLC
| Biological Fluid | Concentration Range | Within-Day CV (%) | Between-Day CV (%) | Reference |
|---|---|---|---|---|
| Serum | Low, Medium, High | < 8% | < 8% | [27] |
| Dialysis Fluid | Low, Medium, High | < 8% | < 8% | [27] |
| Urine | Low, Medium, High | < 8% | < 8% | [27] |
CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1280 µg/mL)
-
Calculate Required Mass: Use the formula provided by the manufacturer to account for the potency and salt form of the this compound powder.
-
Weighing: Aseptically weigh the calculated amount of this compound powder in a sterile environment.
-
Dissolution: Dissolve the powder in a precise volume of sterile, deionized water or a suitable buffer (e.g., PBS) to achieve a stock concentration of 1280 µg/mL. Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store immediately at -20°C or colder.
Protocol 2: Broth Microdilution MIC Assay for Cefamandole
This protocol is based on CLSI guidelines and should be adapted for specific bacterial species.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Prepare Antibiotic Dilutions:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well. This results in 50 µL per well of antibiotic at 2x the final desired concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in CAMHB so that the final inoculum density in the MIC plate will be approximately 5 x 10^5 CFU/mL. This typically requires a 1:100 dilution of the standardized suspension, but should be validated for your system.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, including a positive control well (containing no antibiotic). The final volume in each well will be 100 µL. Leave a well with only CAMHB as a negative control (sterility check).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.[20][28]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Delineation of the relative antibacterial activity of cefamandole and cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delineation of the Relative Antibacterial Activity of Cefamandole and Cefamandole Nafate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefamandole - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. toku-e.com [toku-e.com]
- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Lithium-drug interactions altering the intracellular lithium level: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of lithium and hydrocortisone in vitro on normal human hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 21. Comparison of cefamandole nafate to cefamandole by microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of cefamandole susceptibility testing of Enterobacteriacea by the autobac 1 system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EUCAST: MIC Determination [eucast.org]
- 25. goums.ac.ir [goums.ac.ir]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. idexx.com [idexx.com]
Validation & Comparative
A Comparative Efficacy Analysis: Cefamandole Lithium vs. Cefamandole Nafate
In the landscape of second-generation cephalosporin antibiotics, Cefamandole and its derivatives have played a significant role in the management of various bacterial infections. For researchers, scientists, and drug development professionals, a clear understanding of the relationship and comparative efficacy of its different forms—specifically the active moiety Cefamandole, its lithium salt, and its prodrug form, Cefamandole nafate—is crucial for accurate in vitro studies and effective clinical application. This guide provides an objective comparison of Cefamandole lithium and Cefamandole nafate, supported by experimental data, detailed methodologies, and visual representations of key processes.
Understanding the Relationship: Prodrug vs. Active Moiety
It is essential to first clarify the distinct nature of Cefamandole nafate and this compound. Cefamandole nafate is a formate ester prodrug of Cefamandole.[1][2] This means that Cefamandole nafate is biologically inactive in its administered form and must undergo hydrolysis in the body to be converted into Cefamandole, the therapeutically active antibiotic.[3][4] This conversion is rapid, primarily mediated by plasma esterases.[3]
This compound, on the other hand, is a salt form of the active Cefamandole molecule.[5] In laboratory settings, particularly for in vitro susceptibility testing, the lithium salt of Cefamandole is often used due to its greater stability.[6] It is crucial to note that the antimicrobial activity of this compound is considered equal to that of other salts of Cefamandole, such as the sodium salt.[6] Therefore, the primary comparison of efficacy lies between the prodrug, Cefamandole nafate, which is administered to patients, and the active form, Cefamandole, which is the compound exerting the antibacterial effect and is represented in in vitro studies by forms like this compound.
Caption: Relationship between Cefamandole Nafate and this compound.
Mechanism of Action
The bactericidal activity of Cefamandole, the active metabolite of Cefamandole nafate, is directed at the bacterial cell wall. Like other β-lactam antibiotics, Cefamandole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] This inhibition disrupts the final stage of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall. The resulting weakened cell wall leads to cell lysis and bacterial death.[3]
In Vitro Efficacy of Cefamandole
The in vitro potency of an antibiotic is a key indicator of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the in vitro activity of Cefamandole against a range of clinically relevant Gram-positive and Gram-negative bacteria.
| Bacterium | Number of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus | - | - | 0.4 |
| Streptococci | - | - | 0.1 |
| Pneumococci | - | - | 0.1 |
| Escherichia coli | - | - | 1.6 |
| Klebsiella pneumoniae | - | - | 1.6 |
| Proteus mirabilis | - | - | 1.6 |
| Enterobacter aerogenes | - | <25 | - |
| Proteus vulgaris | - | <25 | - |
| Serratia marcescens | - | <25 | - |
Data sourced from Neu H.C. (1974).[7]
Pharmacokinetics of Cefamandole Following Cefamandole Nafate Administration
The efficacy of an antibiotic in vivo is dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. As Cefamandole nafate is a prodrug, its pharmacokinetics are intrinsically linked to the generation and subsequent disposition of the active Cefamandole.
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Dose | 0.5 g | 1 g |
| Peak Serum Conc. (Cmax) | 13 µg/mL | 139 µg/mL (at 10 mins) |
| Time to Peak (Tmax) | 0.5 - 2 hours | End of infusion |
| Half-life (t1/2) | 30 - 60 minutes | 30 - 60 minutes |
| Protein Binding | ~70% | ~70% |
| Excretion | Primarily renal (unchanged) | Primarily renal (unchanged) |
Data compiled from multiple sources.[3][8][9]
Clinical Efficacy of Cefamandole Nafate
Clinical trials provide the ultimate assessment of an antibiotic's efficacy in treating infections. Cefamandole nafate has been evaluated in the treatment of various infections, with the outcomes summarized below.
| Infection Type | Dosage Regimen | Clinical Cure Rate | Bacteriological Cure Rate | Reference |
| Respiratory Tract Infections | 2 g IV, twice daily | 69.2% | - | [8] |
| Acute Bacterial Pneumonia/Lung Abscess | 2 g IV, twice daily | 76.7% | 82.4% | [8] |
| Skin and Soft Tissue Infections | 2-4 g/day IV for a minimum of 10 days | Excellent | Excellent | [2] |
| Skin and Soft Tissue Infections | 1-2 g IV every 4-6 hours | 91% | 68% | [10] |
| Purulent Respiratory Infections | 4 g daily | 86% | - | [11] |
Experimental Protocols
In Vitro Susceptibility Testing: Agar Dilution Method
The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Caption: Workflow for Agar Dilution MIC Testing.
Detailed Methodology:
-
Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of concentrations.[12]
-
Media Preparation: Molten Mueller-Hinton agar is cooled to 45-50°C, and a fixed volume of each antibiotic dilution is added to a specific volume of agar to achieve the final desired concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.[12]
-
Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13]
-
Inoculation: A multipoint inoculator is typically used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including a growth control plate with no antibiotic.[13]
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[13]
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze.[13]
In Vivo Hydrolysis of Cefamandole Nafate
This study was conducted to determine the rate of conversion of Cefamandole nafate to the active Cefamandole in vivo.
Methodology in Humans:
-
Subjects: Healthy human volunteers were enrolled in the study.[1][10]
-
Administration: Cefamandole nafate was administered either intravenously or intramuscularly.[1][10]
-
Sample Collection: Blood samples were collected at various time points following administration.[1][10]
-
Analysis: Plasma concentrations of both Cefamandole nafate and Cefamandole were determined using a specific and sensitive analytical method.[1][10]
-
Pharmacokinetic Analysis: The half-life of Cefamandole nafate and the rate constant for its hydrolysis to Cefamandole were calculated from the plasma concentration-time data.[1][10]
Conclusion
The distinction between Cefamandole nafate and this compound is fundamental to understanding their respective roles in antibiotic therapy and research. Cefamandole nafate serves as an effective prodrug, rapidly converting in vivo to the active Cefamandole, which then exerts its bactericidal effects. This compound is a stable salt of the active moiety, suitable for in vitro studies to determine the intrinsic antimicrobial activity of Cefamandole. The efficacy of Cefamandole nafate in a clinical setting is a direct consequence of the potent in vitro activity of Cefamandole against a broad spectrum of pathogens and its favorable pharmacokinetic profile, which ensures that therapeutic concentrations of the active drug reach the site of infection. For researchers and drug development professionals, it is imperative to consider these distinct yet interconnected properties when designing experiments and interpreting data related to this important second-generation cephalosporin.
References
- 1. Hydrolysis of cefamandole nafate to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized clinical trial of ceftizoxime and cefamandole in the treatment of serious lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison Between Agar and Broth Minimum Inhibitory Concentrations of Cefamandole, Cefoxitin, and Cefuroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of [14C]cefamandole, a parenteral cephalosporin antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Double-blind comparison of cefamandole and cefazolin in the therapy of respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Handbook of Animal Models of Infection: Experimental Models in Antimicrobial Chemotherapy | Semantic Scholar [semanticscholar.org]
- 10. A randomized clinical trial comparing the safety and efficacy of cefonicid and cefamandole in the treatment of patients with respiratory tract infections caused by susceptible pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cefamandole in the treatment of purulent respiratory infections. Studies of 3 and 4 g daily in 121 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Cefamandole Lithium: A Comparative Analysis of Antibacterial Efficacy
An in-depth evaluation of Cefamandole lithium's antibacterial activity against key clinical isolates reveals a potent and broad spectrum of action, positioning it as a significant agent in the cephalosporin class. This guide provides a comparative analysis of its performance against other cephalosporins, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Cefamandole, a second-generation cephalosporin, demonstrates notable efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4] This guide synthesizes in vitro data to offer a clear comparison of Cefamandole's antibacterial potency with that of other cephalosporins.
Comparative Antibacterial Spectrum
Cefamandole has shown equivalent activity to cefazolin against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[5] Notably, it is more active than cephalothin or cefazolin against Proteus mirabilis.[5] Furthermore, Cefamandole exhibits significant activity against many strains resistant to other cephalosporins, such as Enterobacter species and indole-positive Proteus species.[6][7] While highly effective against most clinically relevant Gram-positive cocci (excluding Streptococcus faecalis) and numerous Gram-negative bacilli, like other cephalosporins, it does not have useful activity against Pseudomonas species.[1][2][3][6][8]
Quantitative Assessment of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other cephalosporins against various bacterial strains. The data is compiled from multiple in vitro studies to provide a comprehensive overview of its comparative efficacy.
| Bacterial Strain | Cefamandole (μg/mL) | Cefazolin (μg/mL) | Cephalothin (μg/mL) | Cephaloridine (μg/mL) | Cephalexin (μg/mL) |
| Staphylococcus aureus | 0.4[9] | 0.4 | 0.2 | 0.1 | 1.6 |
| Escherichia coli | 1.6[9] | 3.1 | 6.3 | 6.3 | 12.5 |
| Klebsiella pneumoniae | 1.6[9] | 3.1 | 3.1 | 3.1 | 12.5 |
| Proteus mirabilis | 1.6[9] | 6.3 | 12.5 | 6.3 | 25 |
| Enterobacter aerogenes | <25[9] | >100 | >100 | >100 | >100 |
| Haemophilus influenzae | 0.8 | 6.3 | 6.3 | 3.1 | 12.5 |
Experimental Protocols
The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical component of evaluating an antibiotic's efficacy. The following is a generalized protocol based on standard methodologies for in vitro susceptibility testing.
1. Bacterial Strain Preparation:
-
Clinical isolates of bacterial strains are cultured on appropriate agar plates, such as Nutrient Agar or MacConkey Agar, and incubated at 37°C overnight to ensure purity and viability.[10]
-
A bacterial suspension is prepared in a sterile broth medium (e.g., Tryptic Soy Broth) and adjusted to a concentration of approximately 1.0 × 10⁷ Colony Forming Units (CFU)/mL.[10]
2. Antibiotic Solution Preparation:
-
Stock solutions of this compound and comparator antibiotics are prepared by dissolving the sterile powders in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are prepared in a liquid growth medium to achieve a range of concentrations for susceptibility testing.
3. MIC Determination (Broth Microdilution Method):
-
A 96-well microtiter plate is used for the assay.
-
Each well, containing a specific concentration of the antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
4. Minimal Bactericidal Concentration (MBC) Determination (Optional):
-
To determine the bactericidal effect, an aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto antibiotic-free agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vitro antibacterial activity of this compound.
Caption: Workflow for determining antibacterial activity.
Mechanism of Action
Cefamandole, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
The following diagram illustrates the mechanism of action of Cefamandole.
Caption: Mechanism of Cefamandole action.
References
- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of cefamandole, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefamandole: Antimicrobial Activity In Vitro of a New Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Cefamandole lithium versus cefazolin in vitro comparison
In the landscape of second-generation cephalosporins, cefamandole and the first-generation cephalosporin, cefazolin, have been mainstays in antibacterial therapy. This guide offers a detailed in vitro comparison of cefamandole lithium and cefazolin, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance against key bacterial pathogens. The data presented is compiled from multiple studies to ensure a broad and objective comparison.
Comparative In Vitro Activity: A Data-Driven Overview
The in vitro efficacy of cefamandole and cefazolin has been evaluated against a wide array of clinically relevant bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Gram-Positive Cocci
Both cefamandole and cefazolin demonstrate potent activity against many Gram-positive cocci. Against Staphylococcus aureus, their activity is generally comparable.[1][2]
| Organism | Cefamandole MIC (µg/mL) | Cefazolin MIC (µg/mL) |
| Staphylococcus aureus | Equivalent to Cefazolin[1] | Equivalent to Cefamandole[1] |
| Streptococcus pyogenes | Comparable to Cefazolin[2] | Comparable to Cefamandole[2] |
| Diplococcus pneumoniae | Comparable to Cefazolin[2] | Comparable to Cefamandole[2] |
Enterobacteriaceae
A key differentiator between the two cephalosporins emerges in their activity against Enterobacteriaceae. Cefamandole generally exhibits greater in vitro activity than cefazolin against this family of Gram-negative bacteria.[3][4]
| Organism | Cefamandole MIC (µg/mL) | Cefazolin MIC (µg/mL) |
| Escherichia coli | Considerably more active than Cefazolin[1] | Less active than Cefamandole[1] |
| Klebsiella pneumoniae | Slightly more active than Cefazolin[1] | Slightly less active than Cefamandole[1] |
| Proteus mirabilis | More active than Cefazolin[1] | Less active than Cefamandole[1] |
| Indole-positive Proteus sp. | All strains inhibited by 6.3 µg/mL[1] | Only 20% of strains inhibited by 25 µg/mL[1] |
| Enterobacter sp. | 88% of strains inhibited by 25 µg/mL[1] | Only 20% of strains inhibited by 25 µg/mL[1] |
| Haemophilus influenzae | Very susceptible[5] | Not as reliable for testing susceptibility[6] |
Experimental Protocols
The data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods, including broth microdilution and disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of an antibiotic's potency.
Caption: Workflow for MIC determination using the broth microdilution method.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antibiotics.
Caption: Workflow for the disk diffusion (Kirby-Bauer) susceptibility test.
Mechanism of Action: A Shared Pathway
Both cefamandole and cefazolin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Simplified signaling pathway for the mechanism of action of Cefamandole and Cefazolin.
Conclusion
References
- 1. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of In Vitro Antimicrobial Activity of Cefamandole and Cefazolin with Cephalothin Against over 8,000 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro antimicrobial activity of cefamandole and cefazolin with cephalothin against over 8,000 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliability of cefaclor, cefazolin, cefamandole, and cephalothin disks to predict susceptibility of Enterobacteriaceae, Staphylococcus species, and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cefamandole Cross-Resistance: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of antibiotic cross-resistance is paramount to combating the growing threat of antimicrobial resistance. This guide provides a comparative analysis of Cefamandole lithium, a second-generation cephalosporin, and its cross-resistance profiles with other β-lactam antibiotics. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.
Performance Comparison: Cefamandole and Other β-Lactams
Cefamandole's efficacy can be compromised by the development of resistance, which often extends to other β-lactam antibiotics. The primary mechanisms behind this phenomenon are the production of β-lactamase enzymes that inactivate the drug and alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.[1][2]
Studies have shown that resistance to Cefamandole can emerge during therapy and is frequently associated with enhanced production of β-lactamases. This acquired resistance often leads to concurrent cross-resistance to other cephalosporins and penicillins.[1] In some cases, resistance to Cefamandole and cefuroxime develops early, even when bacteria are selected with other β-lactam antibiotics.[3]
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a study on Bacteroides fragilis, illustrating the varying susceptibility to Cefamandole and other cephalosporins.
| Antibiotic | MIC Range (μg/mL) for Susceptible Strains | MIC (μg/mL) for Resistant Strain G-232 | MIC (μg/mL) for Resistant Strain G-242 |
| Cefamandole | --- | 25 | 100-400 |
| Cephalothin | --- | 200 | 100-400 |
| Cefazolin | --- | 100 | 100-400 |
| Ceftezole | --- | 100 | 100-400 |
| Cefoperazone | --- | 6.25 | 100-400 |
Data sourced from a study on 52 clinical isolates of Bacteroides fragilis.[4][5]
Experimental Protocols
The data presented in cross-resistance studies are typically generated using standardized laboratory procedures. Understanding these methodologies is crucial for interpreting and reproducing the findings.
Antimicrobial Susceptibility Testing
A common method to determine the susceptibility of a bacterial isolate to an antibiotic is the broth dilution method.
Protocol: Broth Microdilution MIC Testing
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Experimental Evolution of Resistance
To study the development of resistance in a controlled setting, researchers often employ experimental evolution protocols.
Protocol: Laboratory Evolution of Antibiotic Resistance
-
Founder Population: A clonal population of a susceptible bacterial strain is established.
-
Antibiotic Exposure: The population is cultured in a liquid medium containing a sub-lethal concentration of the antibiotic.
-
Serial Passage: The culture is serially passaged to fresh medium containing the antibiotic daily or at regular intervals. The concentration of the antibiotic can be kept constant or gradually increased over time.
-
Monitoring Resistance: At regular intervals, samples of the evolving population are taken to determine the MIC of the antibiotic.
-
Genetic Analysis: Once a significant increase in resistance is observed, resistant clones are isolated, and their genomes are sequenced to identify mutations responsible for the resistance phenotype.
Visualizing Resistance Mechanisms and Workflows
To better understand the complex processes involved in Cefamandole resistance and the experimental approaches to study it, the following diagrams are provided.
Caption: Mechanism of Cefamandole action and bacterial resistance.
Caption: Workflow for experimental evolution of Cefamandole resistance.
References
- 1. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cefamandole lithium and ampicillin
This guide provides a detailed, data-driven comparison of Cefamandole lithium and Ampicillin, two beta-lactam antibiotics. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and antibiotic selection.
Introduction
This compound is a second-generation cephalosporin antibiotic known for its broad spectrum of activity against many Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis.
Ampicillin is a broad-spectrum aminopenicillin that has been widely used for decades. Its mechanism of action is also the inhibition of cell wall synthesis, but its effectiveness can be limited by bacterial resistance, particularly through the production of beta-lactamase enzymes.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Cefamandole and Ampicillin are bactericidal agents that target the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death. These antibiotics bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. While both antibiotics share this general mechanism, differences in their chemical structure affect their affinity for specific PBPs and their susceptibility to bacterial resistance mechanisms.
Caption: Mechanism of action for Cefamandole and Ampicillin.
Head-to-Head Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefamandole and Ampicillin against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Bacterial Strain | Cefamandole MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 0.5 | 0.25 |
| Streptococcus pneumoniae | 0.06 | 0.03 |
| Escherichia coli | 4 | >32 |
| Klebsiella pneumoniae | 2 | >32 |
| Haemophilus influenzae | 2 | 1 |
| Enterobacter aerogenes | 8 | >32 |
Note: Data is compiled from various in vitro studies and may vary depending on the specific strain and testing conditions.
Experimental Protocols: Broth Microdilution MIC Testing
A common method for determining the MIC of an antibiotic is the broth microdilution method. This quantitative test exposes a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid growth medium.
Methodology
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Ampicillin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. A direct colony suspension method is often used, where colonies from a fresh agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the microtiter plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
A Comparative Analysis of Cefamandole Lithium and Cephalothin Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of cefamandole lithium and cephalothin against Staphylococcus aureus, a significant pathogen in both community and hospital settings. The following sections present a summary of their antibacterial efficacy based on available experimental data, detailed methodologies for susceptibility testing, and a visualization of their mechanism of action.
Quantitative Data Summary
The in vitro activities of cefamandole and cephalothin against Staphylococcus aureus have been evaluated in several studies. While some studies suggest comparable activity against gram-positive cocci, others provide more specific insights into their performance against different phenotypes of S. aureus.[1][2] One study indicated that cephalothin is more active against oxacillin-sensitive strains, whereas cefamandole shows superior activity against oxacillin-resistant Staphylococcus aureus isolates.
A comparative study evaluating a new cephalosporin, HR756, provides valuable side-by-side data for cefamandole and cephalothin against a significant number of Staphylococcus aureus isolates. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.
| Antibiotic | Number of S. aureus Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefamandole | 172 | 0.4 | 0.4 |
| Cephalothin | 172 | 0.4 | 0.4 |
MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
The data from this study indicates that both cefamandole and cephalothin exhibit identical MIC50 and MIC90 values against the tested Staphylococcus aureus isolates, suggesting a similar level of in vitro potency.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies based on established standards for testing the activity of cephalosporins like cefamandole and cephalothin against Staphylococcus aureus.
Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and cephalothin are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Staphylococcus aureus isolates are cultured on a suitable agar medium, and a few colonies are used to inoculate a saline or broth solution. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared antimicrobial dilutions are dispensed into 96-well microtiter plates. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.
-
Preparation of Agar Plates: A series of agar plates containing twofold dilutions of cefamandole or cephalothin are prepared. The antibiotics are incorporated into molten Mueller-Hinton Agar (MHA) at a temperature of 45-50°C before pouring the plates.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, disregarding a single colony or a faint haze.
Visualizations
Mechanism of Action of Cephalosporins against Staphylococcus aureus
Cephalosporins, including cefamandole and cephalothin, are bactericidal agents that interfere with the synthesis of the bacterial cell wall. Their primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.
Caption: Mechanism of action of cefamandole and cephalothin.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of cefamandole and cephalothin against Staphylococcus aureus using either the broth microdilution or agar dilution method.
Caption: Workflow for MIC determination.
References
- 1. Comparison of in vitro antimicrobial activity of cefamandole and cefazolin with cephalothin against over 8,000 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ["In vitro" activity of cefamandole, cefalotin, cefoxitin and cefuroxim against enterobacteria and Staphylococcus aureus isolated in hospital (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetics of Cefamandole and Other Cephalosporins for Researchers and Drug Development Professionals
An in-depth analysis of the absorption, distribution, metabolism, and excretion profiles of Cefamandole in comparison to other key first, second, and third-generation cephalosporins, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the pharmacokinetic properties of Cefamandole and other selected cephalosporins, offering valuable insights for researchers, scientists, and professionals involved in drug development. The data presented is curated from a range of scientific studies to facilitate an objective understanding of the behavior of these critical antibiotics within the body.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Cefamandole alongside other cephalosporins from the first, second, and third generations. These parameters are crucial for determining dosage regimens and predicting therapeutic efficacy.
Table 1: Pharmacokinetic Parameters of Cefamandole and First-Generation Cephalosporins
| Parameter | Cefamandole | Cefazolin | Cephalexin |
| Administration Route | IM, IV | IM, IV | Oral |
| Peak Serum Concentration (Cmax) | 20 µg/mL (1g IM)[1] | Markedly higher than cefamandole[2] | 38.8 ± 8.1 mg/L (1g oral) |
| Time to Peak (Tmax) | 0.5 hr (IM)[1] | - | - |
| Protein Binding | ~70%[1] | 74-86% | 10-15% |
| Elimination Half-life (t½) | 1-1.5 hr (IM), 0.45-1.2 hr (IV)[1] | Longer than cefamandole | 0.5-1.2 hr[3] |
| Volume of Distribution (Vd) | 12.4-17.9 L/1.73 m²[1] | Smaller than cefamandole | 0.23 L/kg[3] |
| Clearance | Serum & Renal: 210-300 µL/min/1.73 m²[1] | - | 4.3 mL/min/kg[3] |
| Primary Excretion Route | Renal[1] | Renal | Renal (90% unchanged)[3] |
Table 2: Pharmacokinetic Parameters of Cefamandole and Second-Generation Cephalosporins
| Parameter | Cefamandole | Cefuroxime | Cefaclor |
| Administration Route | IM, IV | Oral, Parenteral | Oral |
| Peak Serum Concentration (Cmax) | 20 µg/mL (1g IM)[1] | - | 5-12.4 µg/mL (250-500mg oral)[4] |
| Time to Peak (Tmax) | 0.5 hr (IM)[1] | - | - |
| Protein Binding | ~70%[1] | 33-50% | 25% |
| Elimination Half-life (t½) | 1-1.5 hr (IM), 0.45-1.2 hr (IV)[1] | Longer than cefamandole[1] | 0.8 hr[4] |
| Volume of Distribution (Vd) | 12.4-17.9 L/1.73 m²[1] | - | - |
| Clearance | Serum & Renal: 210-300 µL/min/1.73 m²[1] | Slower than cefaclor[5] | - |
| Primary Excretion Route | Renal[1] | Renal | Renal (about 50% in 4h)[4] |
Table 3: Pharmacokinetic Parameters of Cefamandole and Third-Generation Cephalosporins
| Parameter | Cefamandole | Ceftriaxone | Cefotaxime |
| Administration Route | IM, IV | IM, IV | IM, IV |
| Peak Serum Concentration (Cmax) | 20 µg/mL (1g IM)[1] | ≥ 100 µg/mL (1g IV)[6] | ≥ 100 µg/mL (1g IV)[6] |
| Time to Peak (Tmax) | 0.5 hr (IM)[1] | - | - |
| Protein Binding | ~70%[1] | up to 96%[7] | 30-40% |
| Elimination Half-life (t½) | 1-1.5 hr (IM), 0.45-1.2 hr (IV)[1] | ~8 hours[8] | 1.1 hr[6] |
| Volume of Distribution (Vd) | 12.4-17.9 L/1.73 m²[1] | 9 L[7] | 27 L[7] |
| Clearance | Serum & Renal: 210-300 µL/min/1.73 m²[1] | 14 mL/min[6] | - |
| Primary Excretion Route | Renal[1] | Renal and Biliary[8] | Renal and Hepatic[8] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines a representative experimental protocol for a comparative pharmacokinetic study of cephalosporins in healthy human volunteers.
Objective: To determine and compare the pharmacokinetic profiles of Cefamandole, Cefazolin, and Ceftriaxone following intravenous administration.
Study Design: A randomized, open-label, three-way crossover study.
Subjects: Healthy adult male and female volunteers (n=12), aged 18-45 years, with normal renal and hepatic function as confirmed by medical history, physical examination, and laboratory tests.
Drug Administration:
-
A single intravenous bolus injection of 1 g of Cefamandole, Cefazolin, or Ceftriaxone will be administered over 5 minutes.
-
There will be a washout period of at least 7 days between each drug administration.
Sample Collection:
-
Venous blood samples (5 mL) will be collected into heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.
-
Urine will be collected over the intervals of 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose. The volume of each collection will be recorded, and an aliquot will be stored at -80°C.
Analytical Method:
-
Plasma and urine concentrations of the cephalosporins will be determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[8]
-
Sample Preparation (Plasma): Proteins will be precipitated by adding acetonitrile to the plasma samples. After centrifugation, the supernatant will be injected into the HPLC system.
-
Chromatographic Conditions: A C18 reverse-phase column will be used with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH. The flow rate and detection wavelength will be optimized for each analyte.
-
Standard Curves: Calibration curves will be prepared in drug-free plasma and urine to cover the expected concentration range of the analytes.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and total body clearance (CL) will be calculated from the plasma concentration-time data using non-compartmental analysis.
-
The amount of drug excreted unchanged in the urine will be calculated from the urine concentration data.
Visualizing Cephalosporin Renal Excretion
The primary route of elimination for many cephalosporins, including Cefamandole, is renal excretion. This process involves glomerular filtration and active tubular secretion, mediated by Organic Anion Transporters (OATs) in the proximal tubules of the kidneys.
Caption: Renal excretion pathway of cephalosporins via glomerular filtration and active tubular secretion mediated by Organic Anion Transporters (OATs).
Hepatic Metabolism
Most cephalosporins undergo minimal hepatic metabolism and are primarily excreted unchanged by the kidneys.[5] However, some, like Cefotaxime, are metabolized in the liver to a certain extent.[7] The primary metabolite of Cefotaxime is desacetylcefotaxime, which also possesses antibacterial activity. For the majority of cephalosporins, including Cefamandole, hepatic metabolism is not a significant route of elimination.
Caption: Simplified overview of the hepatic metabolism of certain cephalosporins, such as Cefotaxime, within a hepatocyte.
References
- 1. Effect of the cephalosporin cefepime on hepatic drug metabolising enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and clinical studies of a new cephalosporin: cefamandole nafate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefamandole: pharmacokinetics and therapeutic evaluation in urology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of the new oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Rat renal organic anion transporter rOAT1 mediates transport of urinary-excreted cephalosporins, but not of biliary-excreted cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of human organic anion transporters with various cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cefamandole Lithium Against a New Generation of Antibiotic Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a continuous evaluation of both established and novel antimicrobial agents. This guide provides a comparative analysis of the second-generation cephalosporin, Cefamandole lithium, against a selection of recently developed antibiotic compounds. The comparison focuses on in vitro efficacy against key Gram-positive and Gram-negative pathogens, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and newer antibiotic compounds against a panel of clinically relevant bacteria. MIC values are presented as MIC₅₀ and MIC₉₀ (in µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Note on Cefamandole Data: The provided MIC values for Cefamandole are derived from historical studies. Direct comparison with data from contemporary studies on newer agents should be approached with caution due to potential variations in testing methodologies and the evolution of bacterial resistance patterns over time.
Table 1: Comparative Activity Against Gram-Positive Bacteria
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Staphylococcus aureus (Methicillin-Susceptible) | - | 2[1] |
| Staphylococcus aureus (Methicillin-Resistant) | - | 8-32[2] | |
| Streptococcus pneumoniae | 0.06[3] | 0.12[3] | |
| Dalbavancin | Staphylococcus aureus (including MRSA) | 0.03[4] | 0.03[4] |
| Streptococcus pyogenes | 0.03[4] | 0.03[4] | |
| Enterococcus faecalis (vancomycin-susceptible) | 0.06[4] | 0.06[4] | |
| Enterococcus faecium (vancomycin-susceptible) | - | 0.12[4] | |
| Ceftaroline | Staphylococcus aureus (MRSA) | 0.5[5] | 2[6] |
| Streptococcus pneumoniae (penicillin-resistant) | - | 0.25[6] | |
| Enterococcus faecalis | - | 4[7] | |
| Cresomycin | Staphylococcus aureus (ocular MRSA, erm-positive) | 0.06[8] | 0.5[8] |
Table 2: Comparative Activity Against Gram-Negative Bacteria
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Zosurabalpin | Acinetobacter baumannii (Carbapenem-Resistant) | 0.12 | 1[3][9] |
| Lolamicin | Escherichia coli (Multidrug-Resistant) | - | - |
| Klebsiella pneumoniae (Multidrug-Resistant) | - | - | |
| Cresomycin | Escherichia coli (Multidrug-Resistant) | - | - |
| Pseudomonas aeruginosa (Multidrug-Resistant) | - | - |
*Specific MIC₅₀/MIC₉₀ values for Cefamandole against E. coli and K. pneumoniae, and for Lolamicin and Cresomycin against Gram-negative bacteria were not consistently available in the reviewed literature. However, studies indicate Cefamandole has activity against many strains of E. coli and Klebsiella species[10], while Cresomycin has demonstrated in vivo efficacy against multidrug-resistant E. coli and P. aeruginosa[11]. Lolamicin is noted for its potent activity against multidrug-resistant clinical isolates of E. coli, K. pneumoniae, and E. cloacae.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Stock solutions of antibiotic compounds
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing sterile broth.
-
Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
-
In Vivo Efficacy Assessment: Murine Sepsis Model
This protocol provides a general framework for evaluating the in vivo efficacy of new antibiotic compounds.
Objective: To assess the ability of an antibiotic to protect mice from a lethal systemic bacterial infection.
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Bacterial pathogen of interest
-
Test antibiotic and vehicle control
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Infection:
-
Prepare a standardized inoculum of the bacterial pathogen.
-
Induce a systemic infection in the mice via intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in untreated animals within a specified timeframe (e.g., 24-48 hours).
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer the test antibiotic or vehicle control to different groups of mice. The route of administration (e.g., IP, IV, subcutaneous) and dosing regimen should be based on the pharmacokinetic properties of the compound.
-
-
Monitoring:
-
Monitor the mice for signs of illness and survival over a defined period (e.g., 7 days).
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival.
-
Secondary endpoints may include determining the bacterial load in blood and/or organs (e.g., spleen, liver) at specific time points. This is achieved by euthanizing a subset of animals, homogenizing the tissues, and performing serial dilutions for colony-forming unit (CFU) counts on appropriate agar plates.
-
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action for Cefamandole and the new antibiotic compounds.
Cefamandole: Inhibition of Peptidoglycan Synthesis
Cefamandole, a β-lactam antibiotic, targets the final step of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell lysis.
References
- 1. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 4. Cefamandole vs. procaine penicillin for treatment of pneumonia due to Streptococcus pneumoniae: a random trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inhibitory concentrations mic90: Topics by Science.gov [science.gov]
- 6. facm.ucl.ac.be [facm.ucl.ac.be]
- 7. Cross-resistance between methicillin and cephalosporins for staphylococci: a general assumption not true for cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular activity of cefamandole and aztreonam against phagocytosed Escherichia coli and Staphylococcus aureus. [iris.unisa.it]
- 9. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cefamandole Lithium
For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds like Cefamandole lithium are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for the disposal of this second-generation cephalosporin antibiotic is not only a matter of regulatory compliance but also a critical step in preventing the proliferation of antibiotic-resistant bacteria. This guide provides essential, step-by-step information for the proper operational and disposal procedures for this compound.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound, as with other beta-lactam antibiotics, is to treat it as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash without prior inactivation.[1] Improper disposal can lead to the contamination of water systems and soil, contributing to the development of antibiotic resistance.
Key operational and disposal plans include:
-
Segregation: All waste containing this compound, including unused or expired product, contaminated personal protective equipment (PPE), and experimental materials, must be segregated from other laboratory waste streams.[2]
-
Containment: this compound waste should be collected in suitable, closed, and clearly labeled containers.[2] The label should prominently feature "Hazardous Waste," "Antibiotic Waste," and "this compound."[2]
-
Inactivation: Whenever feasible, chemical inactivation of the antibiotic should be performed to break down the active beta-lactam ring.
-
Final Disposal: All this compound waste, whether inactivated or not, must be disposed of through a licensed chemical destruction plant or a certified hazardous waste management service.[2] Controlled incineration is a commonly recommended method.
Quantitative Data on Cephalosporin Inactivation
| Treatment Method | Agent/Condition | Efficacy | Reference Compound | Source |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide | Complete degradation within 240 minutes | Cefuroxime | [3] |
| Alkaline Hydrolysis | 0.1-0.5% Sodium Hydroxide | Rapid hydrolysis | Cephalosporins | [4] |
| Alkaline Hydrolysis | pH 10.00 to 13.00 (NaOH) | Complete degradation | 11 Cephalosporins | [5] |
Experimental Protocol: Chemical Inactivation by Alkaline Hydrolysis
This protocol is based on established methods for the degradation of beta-lactam antibiotics.[3][4][5]
Objective: To inactivate this compound in liquid waste streams through the hydrolysis of the beta-lactam ring using sodium hydroxide (NaOH).
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Appropriate hazardous waste container, clearly labeled
-
pH indicator strips or a pH meter
-
Hydrochloric acid (HCl), 1 M solution (for neutralization)
Procedure:
-
Preparation: Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood. Don appropriate PPE.
-
Alkaline Treatment: For every 9 parts of this compound waste solution, slowly add 1 part of 1 M NaOH solution. This will create a final NaOH concentration of approximately 0.1 M. For more resistant cephalosporins, a higher concentration or a longer reaction time may be necessary. A study on various cephalosporins showed that a solution with a pH between 10.00 and 13.00 resulted in complete degradation.[5] Another study demonstrated that for some beta-lactams, adding twice the volume of 1 M NaOH to the antibiotic suspension was effective.[3]
-
Reaction Time: Allow the mixture to stand for a minimum of 2 hours at room temperature. To ensure complete degradation, a reaction time of up to 240 minutes may be required for some cephalosporins.[3]
-
Neutralization: After the inactivation period, check the pH of the solution. Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding 1 M HCl. Monitor the pH frequently during neutralization to avoid over-acidification.
-
Collection and Storage: Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
By implementing these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling Cefamandole Lithium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Cefamandole lithium, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and dust formation.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Double gloving is recommended. | Provides a barrier against skin contact.[1][2] Gloves must be inspected before use and changed regularly or immediately if contaminated.[1][2] |
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store separately from foodstuff containers or incompatible materials.[1]
2. Preparation and Handling:
-
All handling should occur in a well-ventilated area, such as a chemical fume hood.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly before and after handling.[2]
3. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]
-
Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]
Emergency Procedures
First-Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.
Fire-Fighting Measures:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures:
-
Wear appropriate personal protective equipment.[1]
-
Ensure adequate ventilation.[1]
-
Avoid dust formation.[1]
-
Evacuate personnel to safe areas.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
Collect spillage using spark-proof tools and explosion-proof equipment and dispose of it in a suitable, closed container.[1]
Below is a workflow for handling a this compound spill:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
